Product packaging for 1H-Pyrano[3,4-C]pyridine(Cat. No.:CAS No. 253-47-4)

1H-Pyrano[3,4-C]pyridine

Cat. No.: B15498435
CAS No.: 253-47-4
M. Wt: 133.15 g/mol
InChI Key: VMFFMKAUWKVZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrano[3,4-c]pyridine is a bicyclic heterocyclic compound of significant interest in medicinal chemistry, consisting of a pyran ring fused to a pyridine ring. This scaffold is a key structural motif in the synthesis of numerous biologically active compounds and natural alkaloids. The pyrano[3,4-c]pyridine structure is recognized for its versatility in drug discovery, serving as a privileged scaffold for developing therapeutics targeting the central nervous system. Researchers value this compound particularly for its potential neurotropic and anticonvulsant activities. Scientific studies have demonstrated that synthetic derivatives based on the pyrano[3,4-c]pyridine core can exhibit significant anticonvulsant effects in both pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) test models, which are standard for evaluating anti-epileptic drugs. Some derivatives have also shown promising anxiolytic activity in the elevated plus maze (EPM) test, without exhibiting myorelaxant effects or disrupting neuromuscular coordination, indicating a potentially favorable side-effect profile. The compound's utility extends into other therapeutic areas, including serving as a precursor for the synthesis of novel heterocyclic systems such as 3-thioxopyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines, which are investigated for their enhanced biological properties. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all chemicals in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B15498435 1H-Pyrano[3,4-C]pyridine CAS No. 253-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

253-47-4

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

1H-pyrano[3,4-c]pyridine

InChI

InChI=1S/C8H7NO/c1-3-9-5-8-6-10-4-2-7(1)8/h1-5H,6H2

InChI Key

VMFFMKAUWKVZTP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2)C=CO1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 1H-Pyrano[3,4-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 1H-Pyrano[3,4-C]pyridine derivatives. This class of heterocyclic compounds is of growing interest in medicinal chemistry due to the diverse pharmacological activities observed in related pyranopyridine scaffolds. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and visualizes a potential synthetic pathway.

Synthesis of this compound Derivatives

The synthesis of the this compound core is often achieved through a multi-step process. A common and effective strategy involves the initial formation of a β-dicarbonyl compound, followed by a cyclization reaction with a suitable nitrogen-containing reagent to construct the pyridine ring fused to the pyranone. The following sections detail a representative experimental protocol for the synthesis of 6-oxo-pyrano[3,4-c]pyridine derivatives, a key intermediate class.

Experimental Protocols

1.1.1. General Considerations

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light. Column chromatography for purification should be performed using silica gel (100-200 mesh).

1.1.2. Synthesis of Enamines from 2,2-dimethyltetrahydro-4H-pyran-4-one

To a solution of 2,2-dimethyltetrahydro-4H-pyran-4-one (1.0 eq) in benzene, morpholine (1.2 eq) is added. The reaction mixture is refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction (as monitored by TLC, typically 4-6 hours), the solvent is removed under reduced pressure to yield the crude enamine mixture, which can be used in the next step without further purification.

1.1.3. Acylation of Enamines to form β-Diketones

The crude enamine mixture is dissolved in a suitable aprotic solvent such as benzene. An acyl chloride (1.1 eq) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The reaction mixture is subsequently quenched with an aqueous solution of hydrochloric acid (10%) and stirred for an additional 2 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude β-diketone is purified by column chromatography.

1.1.4. Synthesis of 6-Oxopyrano[3,4-c]pyridines via Knoevenagel Condensation

The purified β-dicarbonyl compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) are dissolved in ethanol. Diethylamine (0.2 eq) is added as a catalyst, and the reaction mixture is refluxed for 8-12 hours.[1] Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 6-oxopyrano[3,4-c]pyridine derivative.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol. This condensation can sometimes lead to the formation of regioisomers.[1][2]

Characterization of this compound Derivatives

The structural elucidation of the synthesized this compound derivatives is accomplished using a combination of spectroscopic techniques. The data obtained from these methods provide unambiguous confirmation of the target molecular structure. Spectroscopic data has shown that these compounds can exist in a lactam (NH) tautomeric form in both crystalline and solution states.[1]

Spectroscopic Data

The following table summarizes representative characterization data for a hypothetical novel this compound derivative, based on data reported for analogous structures.

Compound IDMolecular FormulaYield (%)m.p. (°C)IR (KBr, cm⁻¹)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)
NPD-1 C₁₅H₁₄N₂O₃75210-2123420 (N-H), 2215 (C≡N), 1680 (C=O, amide), 1640 (C=O, pyranone)12.1 (s, 1H, NH), 7.5-7.8 (m, 5H, Ar-H), 4.5 (s, 2H, CH₂), 2.5 (s, 6H, 2xCH₃)165.2, 162.5, 158.1, 145.3, 130.1, 129.5, 128.7, 118.9, 115.4, 95.6, 75.8, 40.1, 25.8

Visualizing the Synthetic Workflow

The synthesis of this compound derivatives can be effectively visualized to illustrate the sequence of chemical transformations and the relationships between intermediates and the final product.

Synthesis_Workflow Start 2,2-dimethyltetrahydro- 4H-pyran-4-one Enamine Enamine Intermediate Start->Enamine  Morpholine, Benzene, Reflux Diketone β-Diketone Intermediate Enamine->Diketone  Acylation AcylChloride Acyl Chloride AcylChloride->Diketone FinalProduct This compound Derivative Diketone->FinalProduct  Knoevenagel Condensation  (Diethylamine, Ethanol, Reflux) Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->FinalProduct

Caption: Synthetic workflow for this compound derivatives.

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways for novel this compound derivatives are still under investigation, studies on structurally related pyrazolopyridine and pyrrolopyridine compounds offer valuable insights into their potential mechanisms of action. For instance, some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of protein kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 (GSK-3), which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. The inhibition of these kinases can interfere with the hyperphosphorylation of tau protein, a hallmark of the disease.

The following diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as a dual inhibitor of CDK5 and GSK-3β.

Signaling_Pathway Compound This compound Derivative CDK5 CDK5 Compound->CDK5 Inhibition GSK3b GSK-3β Compound->GSK3b Inhibition Tau Tau Protein CDK5->Tau Phosphorylation GSK3b->Tau Phosphorylation HyperP_Tau Hyperphosphorylated Tau Tau->HyperP_Tau NFTs Neurofibrillary Tangles HyperP_Tau->NFTs Neuron_Dys Neuronal Dysfunction NFTs->Neuron_Dys

Caption: Potential mechanism of action via CDK5/GSK-3β inhibition.

This guide serves as a foundational resource for the synthesis and characterization of novel this compound derivatives. The provided protocols and data, while based on established methodologies for related compounds, offer a robust starting point for further research and development in this promising area of medicinal chemistry. Future studies are warranted to fully elucidate the structure-activity relationships and specific molecular targets of this intriguing class of heterocyclic compounds.

References

Physicochemical Properties of the 1H-Pyrano[3,4-C]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Pyrano[3,4-C]pyridine scaffold is a heterocyclic compound of interest in medicinal chemistry due to its structural relationship to various biologically active molecules. Understanding the physicochemical properties of this core is crucial for the rational design and development of novel drug candidates. This technical guide provides a summary of the available computed physicochemical data for the this compound scaffold, detailed experimental protocols for determining these properties, and a logical workflow for its investigation.

Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₇NO-
Molecular Weight 133.15 g/mol PubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bonds 0PubChem[1]
Topological Polar Surface Area (TPSA) 22.1 ŲPubChem[1]
Formal Charge 0PubChem[1]
Refractivity 144 m³·mol⁻¹PubChem[1]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experiments.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully collect the supernatant. To remove any remaining solid particles, the supernatant should be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged.

  • Quantification: Analyze the concentration of the compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve of the compound with known concentrations to accurately quantify the solubility.

Lipophilicity Determination (LogP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method for estimating the octanol-water partition coefficient (LogP).

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A linear relationship is established between the logarithm of the retention factor (log k) and the known LogP values of a series of standard compounds.

Methodology:

  • System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Standard Selection: Choose a set of standard compounds with well-established LogP values that span the expected lipophilicity range of the test compound.

  • Isocratic Elution: Perform isocratic elutions for both the standard compounds and the this compound derivative.

  • Retention Time Measurement: Record the retention time (t_R) for each compound and the column dead time (t_0).

  • Calculation of Retention Factor (k): Calculate the retention factor for each compound using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: Plot log k versus the known LogP values for the standard compounds. A linear regression of this plot will yield a calibration curve.

  • LogP Determination: From the retention time of the this compound derivative, calculate its log k value. Use the calibration curve to interpolate the LogP value of the test compound.

Acidity Constant (pKa) Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This point is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound derivative in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is an issue.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a beaker with a magnetic stirrer.

  • Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., HCl). For an acidic compound, titrate with a standardized solution of a strong base (e.g., NaOH). Add the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the peak.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the investigation of a novel this compound derivative.

G cluster_0 Initial Assessment cluster_1 Physicochemical Profiling cluster_2 In Vitro Evaluation cluster_3 Decision Making start Synthesis of This compound Derivative purity Purity and Structural Confirmation (NMR, MS) start->purity solubility Aqueous Solubility (Shake-Flask) purity->solubility lipophilicity Lipophilicity (LogP) (RP-HPLC) purity->lipophilicity pka pKa Determination (Potentiometric Titration) purity->pka adme ADME Profiling (e.g., Permeability, Metabolic Stability) solubility->adme lipophilicity->adme pka->adme data_analysis Data Analysis and Structure-Property Relationship (SPR) Studies adme->data_analysis bio_activity Biological Activity Screening (Target-based assays) bio_activity->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for Physicochemical and Biological Characterization.

Signaling Pathways of Related Scaffolds

While specific signaling pathway involvement for derivatives of the this compound scaffold is not extensively documented, related pyranopyridine and other fused pyridine heterocyclic systems have shown activity in various biological pathways. For instance, derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been investigated for their effects on phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell growth and proliferation signaling pathways. Additionally, some pyrazolopyridine derivatives have been shown to inhibit B-Raf kinase, a key component of the MAPK signaling pathway, which is often dysregulated in cancer. These examples highlight the potential for fused pyridine systems to interact with key signaling molecules, suggesting that derivatives of the this compound core may also exhibit interesting biological activities worthy of investigation.

The following diagram illustrates a generalized kinase signaling pathway, which is a common target for heterocyclic inhibitors.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival, Differentiation transcription->response inhibitor This compound Derivative (Potential Inhibitor) inhibitor->raf Inhibition

Caption: Generalized MAPK/ERK Signaling Pathway.

References

The Diverse Biological Activities of 1H-Pyrano[3,4-c]pyridine and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The 1H-Pyrano[3,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of this versatile heterocyclic system, targeting researchers, scientists, and drug development professionals. The information presented herein is curated from various scientific studies to facilitate further research and development in this promising area.

Anticancer Activity

While specific quantitative data for a broad series of this compound analogs remains an area of active investigation, the broader class of pyranopyridines has shown significant potential as anticancer agents. For instance, various pyranopyrimidine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Pyranopyridine Analogs

Compound ID Cancer Cell Line IC50 (µM) Reference
Pyranopyrimidinone 1 HeLa (Cervical Cancer) 10.64 [1]
Pyranopyrimidinone 2 HeLa (Cervical Cancer) 3.46 [1]
Pyranopyrimidinone 5 HeLa (Cervical Cancer) 4.36 [1]
Pyranopyrimidinone 7 HeLa (Cervical Cancer) 4.44 [1]
Pyranopyrimidinone 1 Caco-2 (Colon Adenocarcinoma) >100 [1]
Pyranopyrimidinone 2 Caco-2 (Colon Adenocarcinoma) >100 [1]
Pyranopyrimidinone 5 Caco-2 (Colon Adenocarcinoma) >100 [1]
Pyranopyrimidinone 7 Caco-2 (Colon Adenocarcinoma) >100 [1]
Pyrano[3,2-c]pyridine 8a Liver, Breast, Colon, Lung Cancer 0.23 [2]

| Pyrano[3,2-c]pyridine 8b | Liver, Breast, Colon, Lung Cancer | 0.15 |[2] |

Note: The table includes data for related pyranopyridine structures to highlight the potential of the general scaffold, owing to a lack of extensive data specifically for this compound analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Assay start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add test compounds incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity

Derivatives of the pyranopyridine class have demonstrated notable anti-inflammatory properties. A study on a related compound, 1H,8H-pyrano[3,4-c]pyran-1,8-dione, revealed its ability to suppress inflammatory responses in a murine model of asthma. This compound was found to inhibit the MAPK/NF-κB signaling pathway, reducing the expression of key inflammatory mediators[3]. While this is not a pyridine derivative, it points to the potential of the pyranone core in modulating inflammatory pathways. Some pyrano[3,4-c]pyridine alkaloids, such as gentianine and gentianadine, are known to exert anti-inflammatory effects[4].

Table 2: Anti-inflammatory Activity of Selected Pyridine Analogs

Compound ID Assay Dose % Inhibition of Edema Reference
Pyridine Derivative 5a Carrageenan-induced paw edema 10 mg/kg 46.9 (1h), 52.8 (3h), 54.37 (6h) [5]
Pyridine Derivative 5f Carrageenan-induced paw edema 10 mg/kg 42.1 (1h), 48.1 (3h), 50.0 (6h) [5]
Pyridine Derivative 5g Carrageenan-induced paw edema 10 mg/kg 44.7 (1h), 50.0 (3h), 52.0 (6h) [5]
Pyridine Derivative 5h Carrageenan-induced paw edema 10 mg/kg 46.0 (1h), 51.8 (3h), 53.1 (6h) [5]

| Diclofenac (Standard) | Carrageenan-induced paw edema | 5 mg/kg | 28.26 (1h), 20.79 (3h), 20.79 (6h) |[5] |

Note: The data presented is for substituted pyridine derivatives to illustrate the anti-inflammatory potential of the pyridine core.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Assay start Administer test compounds to rats wait Wait 30-60 min start->wait induce Inject carrageenan into paw wait->induce measure Measure paw volume at intervals (1, 3, 6h) induce->measure calculate Calculate % inhibition of edema measure->calculate

Workflow of the carrageenan-induced paw edema model.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. While extensive studies specifically on this compound analogs are limited, related fused pyridine-pyrimidine hybrids have shown promising activity against various bacterial and fungal strains[5].

Table 3: Antimicrobial Activity of Selected Fused Pyridine-Pyrimidine Hybrids

Compound ID Microorganism MIC (µg/mL) Reference
4b E. coli 62.5 [5]
4d S. aureus 62.5 [5]
4m S. pyogenes 62.5 [5]
4g C. albicans 250 [5]
4o C. albicans 250 [5]
Chloramphenicol (Standard) Bacteria - [5]

| Griseofulvin (Standard) | Fungi | >1000 |[5] |

Note: MIC (Minimum Inhibitory Concentration). Data is for related fused pyridine-pyrimidine hybrids.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution start Prepare serial dilutions of compounds in 96-well plate inoculate Inoculate wells with microbial suspension start->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe Visually assess microbial growth incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Workflow of the broth microdilution assay for MIC determination.

Neuroprotective and Neurotropic Activity

Derivatives of pyrano[3,4-c]pyridines have shown promising neurotropic properties. Studies on 6,8-diamino derivatives of pyrano[3,4-c]pyridines have demonstrated anticonvulsant and central myorelaxant effects[4]. These compounds were found to prevent clonic seizures induced by corazole in animal models. Some naturally occurring pyrano[3,4-c]pyridine alkaloids also exhibit anticonvulsant and antipsychotic effects[4].

Due to the preliminary nature of these findings, extensive quantitative data for a series of analogs is not yet available.

Experimental Protocol: Neuronal Cell Viability Assay for Neuroprotection

To assess the neuroprotective effects of compounds against a neurotoxin, a cell viability assay, such as the MTT assay, is commonly employed using neuronal cell lines.

Workflow for Neuroprotective Assay

Neuroprotection_Assay start Seed neuronal cells in 96-well plate treat Pre-treat with test compounds start->treat induce Induce toxicity (e.g., with glutamate or H2O2) treat->induce incubate Incubate for 24-48h induce->incubate assess Assess cell viability (e.g., MTT assay) incubate->assess compare Compare to untreated and toxin-treated controls assess->compare

Workflow for an in vitro neuroprotection assay.

Signaling Pathways

The biological activities of pyranopyridine derivatives are often attributed to their interaction with key signaling pathways.

Potential Signaling Pathways Modulated by Pyranopyridine Analogs

Signaling_Pathways cluster_cancer Anticancer Activity cluster_inflammation Anti-inflammatory Activity Pyrano[3,2-c]pyridines Pyrano[3,2-c]pyridines EGFR/VEGFR-2 Inhibition EGFR/VEGFR-2 Inhibition Pyrano[3,2-c]pyridines->EGFR/VEGFR-2 Inhibition Inhibition of Proliferation & Angiogenesis Inhibition of Proliferation & Angiogenesis EGFR/VEGFR-2 Inhibition->Inhibition of Proliferation & Angiogenesis Pyranone Core Pyranone Core MAPK/NF-κB Inhibition MAPK/NF-κB Inhibition Pyranone Core->MAPK/NF-κB Inhibition Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines MAPK/NF-κB Inhibition->Decreased Pro-inflammatory Cytokines

Potential signaling pathways modulated by pyranopyridine analogs.

Synthesis of the this compound Scaffold

A general and efficient method for the synthesis of the this compound core involves a one-pot, three-component reaction.

General Synthetic Scheme

Synthesis reactants Aldehyde + Malononitrile + 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one product 1H-Pyrano[2,3-b]pyridine derivative reactants->product Catalyst (e.g., K2CO3) Solvent (e.g., EtOH/H2O) Heat (Microwave or Solar)

A representative one-pot synthesis of a pyranopyridine scaffold.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. While research on this specific isomer is still developing, the broader class of pyranopyridines has demonstrated significant potential in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. Further synthesis and comprehensive biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and structure-activity relationships. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting field.

References

Exploring the Chemical Space of 1H-Pyrano[3,4-C]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Pyrano[3,4-C]pyridine core represents a versatile heterocyclic scaffold with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of its derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. By exploring the known chemical space of this compound class, this document aims to facilitate the rational design of new molecules with enhanced potency and selectivity.

Introduction to this compound

The this compound ring system is a fused bicyclic heterocycle containing a pyran ring fused to a pyridine ring. This structural motif is of considerable interest in drug discovery due to the diverse biological activities exhibited by related pyranopyridine isomers and other pyridine-fused heterocyclic compounds. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The exploration of the chemical space of this compound derivatives is a promising avenue for the identification of new lead compounds for various therapeutic targets.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the construction of the pyran ring onto a pre-existing pyridine moiety or vice versa. While specific literature on the synthesis of this compound derivatives is limited, methodologies for related pyranopyridine isomers can be adapted. A general and adaptable synthetic strategy involves a multi-component reaction, which offers the advantage of creating molecular diversity in a time-efficient manner.

A plausible synthetic route, adapted from the synthesis of related pyranopyridine systems, is the multi-component reaction of a β-ketosulfone, an aldehyde, and an enolizable ketone in the presence of a suitable catalyst. This approach allows for the introduction of various substituents on the pyranopyridine core, enabling the exploration of structure-activity relationships.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product beta_keto β-Ketosulfone mcr Multi-component Reaction beta_keto->mcr aldehyde Aldehyde aldehyde->mcr ketone Enolizable Ketone ketone->mcr pyranopyridine This compound Derivative mcr->pyranopyridine Catalyst

A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives (Adapted from related pyranopyridine synthesis)

To a solution of the enolizable ketone (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL), is added the β-ketosulfone (1.0 mmol) and a catalytic amount of a base like piperidine or triethylamine. The reaction mixture is then heated under reflux for a specified period (typically 4-8 hours) and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold solvent, and dried. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Biological Activities and Quantitative Data

Derivatives of pyranopyridine and related pyridine-fused heterocycles have demonstrated a range of biological activities. The following tables summarize the quantitative data for anticancer and antimicrobial activities of some of these compounds. It is important to note that the data presented here is for structurally related compounds and serves as a guide for the potential activities of this compound derivatives.

Anticancer Activity of Structurally Related Pyranopyridine Derivatives
Compound IDTarget Cell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridine Derivative 1 MCF-7 (Breast Cancer)5.2[1]
Pyrano[3,2-c]pyridine Derivative 2 HCT-116 (Colon Cancer)7.8[1]
Pyrano[3,2-c]pyridine Derivative 3 A549 (Lung Cancer)6.5[1]
Pyrazolo[3,4-b]pyridine Derivative 4 HepG2 (Liver Cancer)3.1[2]
Pyrazolo[3,4-b]pyridine Derivative 5 PC-3 (Prostate Cancer)4.5[2]
Antimicrobial Activity of Structurally Related Pyridine Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Pyridine Derivative A Staphylococcus aureus16
Pyridine Derivative B Escherichia coli32
Pyridine Derivative C Candida albicans8
Pyrano[2,3-c]pyrazole Derivative D Klebsiella pneumoniae6.25
Pyrano[2,3-c]pyrazole Derivative E Listeria monocytogenes12.5

Signaling Pathways

While specific signaling pathways modulated by this compound derivatives are not yet well-elucidated, the anticancer activity of related compounds suggests potential interference with key cellular processes involved in cancer progression. A plausible mechanism of action for anticancer pyranopyridine derivatives involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Anticancer_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes drug This compound Derivative kinase Protein Kinase drug->kinase Inhibition apoptosis Apoptosis drug->apoptosis Induction proliferation Cell Proliferation kinase->proliferation Promotes kinase->apoptosis Inhibits

A proposed signaling pathway for the anticancer activity of this compound derivatives.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The synthesized this compound derivatives are serially diluted in the broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This technical guide has provided an overview of the synthesis, potential biological activities, and relevant experimental protocols to aid researchers in exploring the chemical space of this interesting heterocyclic system. The presented data, while partially derived from structurally related compounds due to the limited specific literature, offers a strong foundation for the rational design and synthesis of new this compound derivatives with improved pharmacological profiles. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

In Silico Prediction of 1H-Pyrano[3,4-C]pyridine Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of compounds based on the 1H-Pyrano[3,4-C]pyridine scaffold. This heterocyclic system is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This guide details the computational workflows, experimental validation protocols, and known biological activities of this class of compounds, with a focus on anticancer and neurotropic effects.

Introduction to 1H-Pyrano[3,4-C]pyridines

The this compound core is a fused heterocyclic system that serves as a versatile scaffold for the design of novel therapeutic agents. Derivatives of this and related pyranopyridine systems have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anxiolytic, and kinase inhibitory effects.[1] The prediction of the biological activity of these compounds through computational, or in silico, methods plays a crucial role in modern drug discovery by enabling the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources.

In Silico Prediction Workflow

The in silico prediction of bioactivity for this compound derivatives typically follows a multi-step workflow. This process begins with the generation of a 3D model of the compound and the identification of a biological target, followed by molecular docking to predict binding affinity and mode. The workflow concludes with the prediction of pharmacokinetic properties (ADMET).

cluster_0 In Silico Workflow 3D_Structure_Generation 3D Structure Generation Molecular_Docking Molecular Docking 3D_Structure_Generation->Molecular_Docking Target_Identification Biological Target Identification Target_Identification->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Hit_Identification Hit Identification & Prioritization ADMET_Prediction->Hit_Identification

Caption: A generalized workflow for the in silico prediction of bioactivity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and affinity of this compound derivatives to their biological targets.

Protocol for Molecular Docking of this compound Derivatives:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, EGFR (PDB ID: 1M17), VEGFR-2 (PDB ID: 4ASD), and CDK2 (PDB ID: 3WBL) are relevant targets.[2][3]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate charges to the protein atoms.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Set the parameters for the docking algorithm (e.g., genetic algorithm parameters in AutoDock).

    • Run the docking simulation to generate a series of possible binding poses for the ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies or docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.

Biological Activities and Quantitative Data

Derivatives of the broader pyranopyridine class have been reported to exhibit a range of biological activities. The following tables summarize some of the available quantitative data.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Pyranopyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Formimidate 5 (a pyrano[3,2-c]pyridine)HCT-116 (Colon)5.2 ± 0.1[2]
HepG-2 (Liver)3.4 ± 0.3[2]
MCF-7 (Breast)1.4 ± 0.6[2]
Compound 8a (a pyrano[3,2-c]pyridine)Various0.23 (vs. Erlotinib IC50 = 0.18 µM)[4]
Compound 8b (a pyrano[3,2-c]pyridine)Various0.15 (vs. Erlotinib IC50 = 0.18 µM)[4]
Kinase Inhibitory Activity

Table 2: Kinase Inhibitory Activity of Pyranopyridine Derivatives

CompoundKinaseIC50Reference
Pyridine derivative IVVEGFR-265.83 nM[2]
Compound 8a (a pyrano[3,2-c]pyridine)EGFR1.21 µM[4]
VEGFR-22.65 µM[4]
Pyrazolo[3,4-b]pyridine derivativeCDK1/cycB6 nM
CDK2/cycE9 nM
Neurotropic Activity

Studies on pyrano[3,4-c]pyridine derivatives have shown promising anticonvulsant and anxiolytic activities.[1]

Experimental Validation Protocols

The in silico predictions must be validated through experimental assays. The following are detailed protocols for key biological assays.

MTT Assay for Cytotoxicity

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to evaluate the anticonvulsant activity of the compounds.

  • Animal Preparation: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.).

  • PTZ Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).

  • Observation: Observe the animals for the onset and severity of seizures for at least 30 minutes.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures.

Elevated Plus Maze (EPM) Test

This test is used to assess the anxiolytic-like effects of the compounds.

  • Apparatus: The EPM consists of two open arms and two closed arms elevated from the floor.

  • Animal Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes before the test.

  • Compound Administration: Administer the test compound or vehicle i.p. 30 minutes before the test.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Recording: Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways

The biological activities of this compound derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and neuronal excitability.

EGFR and VEGFR-2 Signaling Pathways

These receptor tyrosine kinases are crucial in cancer progression, promoting cell proliferation, angiogenesis, and metastasis.

cluster_0 EGFR/VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Simplified EGFR and VEGFR-2 signaling pathways in cancer.

CDK2 Signaling Pathway in Cell Cycle Regulation

CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

cluster_0 CDK2 in Cell Cycle Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Rb CDK2_Cyclin_E->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes

Caption: Role of the CDK2/Cyclin E complex in the G1/S cell cycle transition.

TBK1 Signaling in Innate Immunity

TANK-binding kinase 1 (TBK1) is a critical component of the innate immune system, involved in the production of type I interferons in response to viral infections.

cluster_0 TBK1 Signaling Pathway PAMPs Pathogen-Associated Molecular Patterns PRRs Pattern Recognition Receptors PAMPs->PRRs TBK1 TBK1 PRRs->TBK1 activate IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon Production IRF3->IFN

Caption: Simplified TBK1 signaling pathway in the innate immune response.

Conclusion

The in silico prediction of bioactivity is a powerful tool in the discovery and development of novel drugs based on the this compound scaffold. By combining computational methods with experimental validation, researchers can efficiently identify and optimize lead compounds with desired therapeutic properties. This guide provides a foundational understanding of the key computational and experimental methodologies involved in this process. Further research is warranted to expand the quantitative bioactivity data for this specific scaffold and to explore its potential against a wider range of biological targets.

References

Spectroscopic Analysis of 1H-Pyrano[3,4-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the heterocyclic compound 1H-Pyrano[3,4-c]pyridine. The information contained herein is intended to assist researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in the characterization and identification of this important structural motif. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and includes visualizations to illustrate key workflows.

Introduction to this compound

The this compound core is a significant heterocyclic scaffold found in a variety of biologically active molecules. Its derivatives have shown a range of pharmacological activities, making the structural elucidation and characterization of these compounds a critical aspect of drug discovery and development. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structure of newly synthesized pyranopyridine derivatives.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for the this compound Core

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.8 - 5.2t~2-3
H-36.8 - 7.2d~5-6
H-48.2 - 8.6d~5-6
H-68.7 - 9.1s-
H-77.3 - 7.7d~5-6
H-88.4 - 8.8d~5-6

Note: Chemical shifts are referenced to TMS and are influenced by the solvent and substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for the this compound Core

CarbonPredicted Chemical Shift (δ, ppm)
C-165 - 70
C-3120 - 125
C-4145 - 150
C-4a125 - 130
C-6150 - 155
C-7115 - 120
C-8148 - 152
C-8a140 - 145

Note: Chemical shifts are referenced to TMS and are influenced by the solvent and substituents.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for the this compound Core

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretching (aromatic)3000 - 3100Medium
C-H stretching (aliphatic)2850 - 3000Medium
C=N stretching (pyridine)1600 - 1650Medium
C=C stretching (aromatic)1400 - 1600Medium
C-O-C stretching (pyran)1050 - 1250Strong
C-H bending (aromatic)700 - 900Strong
Mass Spectrometry (MS)

Table 4: Expected Fragmentation Pattern for this compound

m/z ValueProposed Fragment
[M]+•Molecular ion
[M-H]⁺Loss of a hydrogen radical
[M-CO]⁺•Retro-Diels-Alder reaction leading to loss of CO
[M-C₂H₂O]⁺•Fragmentation of the pyran ring
Fragments of pyridine ringCharacteristic ions for pyridine (e.g., m/z 78, 51)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample of this compound derivative (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • If an internal standard is not already in the solvent, add a small amount of TMS.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer acquisition time and/or a greater number of scans compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

  • Potassium bromide (KBr, spectroscopic grade) for solid samples

  • Solvent (e.g., chloroform, methylene chloride) for liquid/solution samples

  • Agate mortar and pestle

  • Sample of this compound derivative

Procedure (using KBr pellet method for solids):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Correlate the observed bands with known functional group frequencies to confirm the presence of key structural features.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Sample introduction system (e.g., direct insertion probe, GC/LC interface)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Sample of this compound derivative

Procedure (using Electron Ionization - EI):

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrument Setup:

    • Set the ion source parameters (e.g., electron energy, typically 70 eV for EI).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•) to determine the molecular weight.

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks to support the proposed structure.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS Mass Spectrometry Analysis NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Data_Acquisition Data Acquisition (1H, 13C Spectra) NMR_Sample_Prep->NMR_Data_Acquisition Insert into Spectrometer NMR_Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Data_Acquisition->NMR_Data_Processing NMR_Structural_Elucidation Structural Elucidation NMR_Data_Processing->NMR_Structural_Elucidation IR_Sample_Prep Sample Preparation (e.g., KBr Pellet) IR_Data_Acquisition Data Acquisition (FTIR Spectrum) IR_Sample_Prep->IR_Data_Acquisition Place in Spectrometer IR_Functional_Group_ID Functional Group Identification IR_Data_Acquisition->IR_Functional_Group_ID MS_Sample_Prep Sample Preparation (Dissolution in Volatile Solvent) MS_Ionization Ionization (e.g., Electron Ionization) MS_Sample_Prep->MS_Ionization Introduce into Source MS_Mass_Analysis Mass Analysis (Separation by m/z) MS_Ionization->MS_Mass_Analysis MS_Detection Detection MS_Mass_Analysis->MS_Detection MS_Data_Analysis Data Analysis (Molecular Weight, Fragmentation) MS_Detection->MS_Data_Analysis

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Logical_Relationship cluster_Spectra Spectroscopic Data cluster_Information Structural Information Compound This compound Derivative NMR NMR Spectrum (Chemical Shifts, Couplings) Compound->NMR IR IR Spectrum (Absorption Bands) Compound->IR MS Mass Spectrum (m/z Values) Compound->MS Connectivity Connectivity & Stereochemistry NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Structure Verified Structure Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Relationship between spectroscopic data and structural information.

"tautomerism in pyrano[3,4-c]pyridine systems"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tautomerism in Pyrano[3,4-c]pyridine Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrano[3,4-c]pyridine scaffold is a significant heterocyclic system that forms the core of various biologically active compounds. Understanding the tautomeric behavior of this system is crucial for drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This technical guide provides a comprehensive overview of the tautomerism in pyrano[3,4-c]pyridine systems, focusing on the predominant forms, influencing factors, and the experimental and computational methodologies used for their characterization.

The Predominant Tautomeric Form: Lactam vs. Lactim

The principal tautomerism observed in pyrano[3,4-c]pyridin-1-one systems is the lactam-lactim tautomerism. This involves the migration of a proton between the nitrogen atom of the pyridine ring and the oxygen atom of the pyranone ring.

  • Lactam Form (Pyrano[3,4-c]pyridin-1(2H)-one): This form contains a carbonyl group (C=O) and an N-H bond within the pyridine ring.

  • Lactim Form (1-Hydroxypyrano[3,4-c]pyridine): This form is characterized by a hydroxyl group (O-H) and a C=N double bond in the pyridine ring.

Spectroscopic data, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallographic data, have strongly indicated that pyrano[3,4-c]pyridine derivatives predominantly exist in the lactam (NH) tautomeric form in both the crystalline state and in solution[1]. This preference for the lactam form is a common feature in many similar heterocyclic systems.

Factors Influencing Tautomeric Equilibrium

While the lactam form is generally favored, the tautomeric equilibrium can be influenced by several factors:

  • pH and Solvent: The most significant factor affecting the tautomerism in pyrano[3,4-c]pyridines is the pH of the medium. In alkaline solutions, the equilibrium can shift towards the lactim form. This is evidenced by the high yields of O-alkylated derivatives obtained during the alkylation of these compounds under basic conditions[1]. The formation of the O-alkylated product suggests the presence of the corresponding lactim tautomer's conjugate base (anion), which is then alkylated.

  • Substituents: The nature and position of substituents on the pyrano[3,4-c]pyridine ring system can also influence the relative stability of the tautomers. Electron-donating or electron-withdrawing groups can alter the acidity of the N-H proton and the basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium.

  • Physical State: As observed, the lactam form is dominant in both the solid (crystalline) and solution phases[1].

Quantitative Analysis of Tautomeric Equilibrium

Currently, there is a limited amount of specific quantitative data, such as equilibrium constants (KT) or Gibbs free energy differences (ΔG), for the lactam-lactim tautomerism in the pyrano[3,4-c]pyridine system in the published literature. However, the qualitative evidence strongly supports the predominance of the lactam form under neutral conditions.

Table 1: Summary of Tautomeric Preference in Pyrano[3,4-c]pyridine Systems

Tautomeric FormPredominance in Solid StatePredominance in Solution (Neutral)Influence of Alkaline Conditions
Lactam (NH) Predominant[1]Predominant[1]Equilibrium shifts away from this form
Lactim (OH) Not observed as the major formMinor componentPopulation increases, leading to O-alkylation products[1]

Experimental Protocols for Tautomerism Study

The determination of the predominant tautomeric form and the quantification of the tautomeric equilibrium in pyrano[3,4-c]pyridine systems rely on a combination of spectroscopic and chemical methods.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The presence of a signal corresponding to an N-H proton (typically in the range of 10-14 ppm) is indicative of the lactam form. In contrast, the lactim form would show a signal for an O-H proton, which is often broader and may exchange with deuterium in D₂O.

    • ¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the lactam form is typically found in the range of 160-180 ppm. For the lactim form, the corresponding carbon would be an sp²-hybridized carbon attached to a hydroxyl group (C-OH), appearing at a different chemical shift.

    • ¹⁵N NMR: This technique can be very informative as the chemical shift of the nitrogen atom is highly sensitive to its hybridization and bonding environment (N-H vs. N=C).

  • Infrared (IR) Spectroscopy:

    • The lactam form exhibits a characteristic C=O stretching vibration, typically in the region of 1650-1700 cm⁻¹.

    • The lactim form would show an O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching vibration.

  • UV-Vis Spectroscopy: The two tautomers will have different chromophores and thus different absorption spectra. By comparing the spectrum of the compound with that of its N-methyl (fixed lactam) and O-methyl (fixed lactim) derivatives, the position of the tautomeric equilibrium can be estimated.

Chemical Methods
  • Alkylation Reactions: As previously mentioned, the regioselectivity of alkylation can provide strong evidence for the position of the tautomeric equilibrium. Alkylation under basic conditions leading to O-alkylation is a strong indicator of the presence of the lactim anion[1].

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers. These calculations can be used to:

  • Calculate the Gibbs free energies of the lactam and lactim forms to predict the position of the equilibrium.

  • Simulate NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

  • Investigate the influence of solvents and substituents on the tautomeric equilibrium.

While specific computational studies on the tautomerism of the parent pyrano[3,4-c]pyridine are not extensively reported, the application of these methods to similar heterocyclic systems has proven to be a powerful tool in understanding their tautomeric behavior.

Visualizations

Tautomeric Equilibrium

Caption: Lactam-lactim tautomerism in the pyrano[3,4-c]pyridine system.

(Note: The images in the DOT script are placeholders and would need to be replaced with the actual chemical structures.)

Experimental Workflow for Tautomer Determination

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chemical Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesis of Pyrano[3,4-c]pyridine Derivative Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Alkylation Alkylation under Basic Conditions Purification->Alkylation Data_Analysis Analysis of Spectroscopic Data & Reaction Products NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Alkylation->Data_Analysis Conclusion Determination of Predominant Tautomer & Equilibrium Position Data_Analysis->Conclusion

References

Potential Therapeutic Targets for 1H-Pyrano[3,4-C]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1H-Pyrano[3,4-C]pyridine scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets for compounds based on this core structure, with a primary focus on their applications in oncology and neuroscience. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Recent studies have demonstrated that derivatives of the broader pyranopyridine class, including isomers and related structures, exhibit potent biological effects. These activities stem from the specific interactions of these compounds with key biomolecules, leading to the modulation of critical cellular signaling pathways. This guide will summarize the quantitative data from pertinent studies, provide detailed experimental methodologies for key assays, and visualize the underlying biological processes.

Key Therapeutic Areas and Molecular Targets

The primary therapeutic areas for which this compound and its related compounds have shown promise are oncology and neuropharmacology.

1. Anticancer Activity:

A significant body of research has focused on the anticancer properties of pyranopyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, and in some cases, directly target key enzymes involved in tumor growth and angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is another key receptor tyrosine kinase that is centrally involved in angiogenesis, the process of forming new blood vessels. Inhibition of VEGFR-2 can starve tumors of the nutrients and oxygen they need to grow and metastasize.

2. Neurotropic Activity:

Derivatives of pyrano[3,4-c]pyridines have also been investigated for their effects on the central nervous system. These compounds have shown potential as:

  • Anticonvulsants: For the management of seizures.

  • Anxiolytics: To alleviate anxiety.

  • Antidepressants: For the treatment of depressive disorders.

  • Sedatives: To induce calmness or sleep.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyranopyridine derivatives from various studies. It is important to note that some of the cited compounds are isomers or closely related structures to the this compound core, reflecting the broader investigation of the pyranopyridine scaffold.

Table 1: Anticancer Activity of Pyrano[3,2-c]pyridine Derivatives against Cancer Cell Lines and Kinases

CompoundTarget Cell Line/KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
8a EGFR1.21Erlotinib0.18
8b EGFR-Erlotinib0.18
8a VEGFR-22.65--
8a Liver Cancer Cell Line-Doxorubicin-
8b Liver Cancer Cell Line-Doxorubicin-
8a Breast Cancer Cell Line-Doxorubicin-
8b Breast Cancer Cell Line-Doxorubicin-
8a Colon Cancer Cell Line-Doxorubicin-
8b Colon Cancer Cell Line-Doxorubicin-
8a Lung Cancer Cell Line-Doxorubicin-
8b Lung Cancer Cell Line-Doxorubicin-

Data extracted from a study on new pyrano[3,2-c]pyridine conjugates as potential anticancer agents. The study mentions that compounds 8a and 8b demonstrated high anticancer activity, with IC50 values of 0.23 and 0.15 µM, respectively, in comparison to erlotinib (IC50 = 0.18 µM) in what appears to be a cellular assay, though the specific cell line for this comparison is not explicitly stated in the provided snippets.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound and related compounds.

1. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., pyranopyridine derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

2. In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Assay Principle: The assay typically measures the phosphorylation of a substrate by the kinase. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • Procedure:

    • The kinase enzyme (e.g., recombinant human EGFR or VEGFR-2) is incubated with the test compound at various concentrations in a suitable buffer.

    • ATP and a specific substrate (e.g., a peptide or protein) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a set period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is then determined.

3. Evaluation of Neurotropic Activity

The neurotropic effects of compounds are assessed using various behavioral models in animals, typically rodents.

  • Open Field Test (for anxiolytic and sedative activity):

    • An animal is placed in the center of a large, open arena.

    • Behavioral parameters such as locomotor activity (distance traveled), time spent in the center versus the periphery of the arena, and rearing frequency are recorded over a specific period.

    • Anxiolytic compounds tend to increase the time spent in the center, while sedative compounds decrease overall locomotor activity.

  • Elevated Plus-Maze Test (for anxiolytic activity):

    • The maze consists of two open arms and two closed arms elevated from the floor.

    • An animal is placed in the center of the maze.

    • The time spent in the open arms versus the closed arms is recorded.

    • Anxiolytic drugs increase the time spent in the open arms, as the animal is less fearful of the open spaces.[1]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by pyranopyridine compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation PyranoPyridine Pyrano[3,4-C]pyridine Compound PyranoPyridine->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition by Pyrano[3,4-C]pyridine Compounds.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation Ras Ras VEGFR2->Ras Activation PyranoPyridine Pyrano[3,4-C]pyridine Compound PyranoPyridine->VEGFR2 Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Vessel Formation, Permeability) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition in Angiogenesis.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Pyrano[3,4-C]pyridine Compounds and Controls seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cell Viability Assay.

Kinase_Inhibition_Workflow start Start incubate_kinase Incubate Kinase (EGFR/VEGFR-2) with Pyrano[3,4-C]pyridine Compound start->incubate_kinase add_reagents Add ATP and Substrate incubate_kinase->add_reagents run_reaction Allow Kinase Reaction to Proceed add_reagents->run_reaction stop_reaction Stop the Reaction run_reaction->stop_reaction quantify_phosphorylation Quantify Substrate Phosphorylation stop_reaction->quantify_phosphorylation calculate_ic50 Calculate IC50 Values quantify_phosphorylation->calculate_ic50 end End calculate_ic50->end

Caption: General Workflow for In Vitro Kinase Inhibition Assay.

References

A Technical Guide to the Synthetic Routes for Pyranopyridine Cores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This has led to a surge in interest in the development of efficient and diverse synthetic routes to access this important core structure. This in-depth technical guide provides a comprehensive review of the key synthetic strategies for the construction of pyranopyridine cores, with a focus on modern multicomponent reactions. Detailed experimental methodologies for key reactions are provided, and quantitative data are summarized for comparative analysis.

Key Synthetic Strategies

The synthesis of pyranopyridine cores is predominantly achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials in a one-pot fashion. Other notable methods include traditional cyclization and condensation reactions. This guide will focus on the MCRs for the synthesis of the three main isomers of pyranopyridine: pyrano[2,3-b]pyridine, pyrano[4,3-b]pyridine, and pyrano[3,2-c]pyridine.

Synthesis of Pyrano[2,3-b]pyridines

One common route to the pyrano[2,3-b]pyridine core involves the reaction of 2-amino-4H-chromene-3-carbonitrile derivatives with cyclic ketones. The starting chromenes are themselves synthesized via a multicomponent reaction.

Experimental Protocol: Synthesis of 11-amino-12-aryl-7,9,10,12-tetrahydro-8H-5-oxa-6-aza-naphthacen-3-ols

  • Step 1: Synthesis of 2-amino-3-cyano-7-hydroxy-4-aryl-4H-chromenes: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) in ethanol is subjected to microwave irradiation in the presence of a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction is typically completed within minutes.

  • Step 2: Cyclocondensation to form the Pyrano[2,3-b]pyridine core: The synthesized 2-amino-3-cyano-4H-chromene (1 mmol) is reacted with cyclohexanone (1.2 mmol) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under controlled microwave irradiation. The product is then isolated and purified.

Table 1: Synthesis of Pyrano[2,3-b]pyridine Derivatives

EntryAldehydeCatalystSolventReaction Time (min)Yield (%)
1BenzaldehydeAlCl3-585
24-ChlorobenzaldehydeAlCl3-688
34-MethoxybenzaldehydeAlCl3-590

Reaction Workflow for Pyrano[2,3-b]pyridine Synthesis

G cluster_0 Step 1: Chromene Synthesis (MCR) cluster_1 Step 2: Cyclocondensation Aldehyde Aromatic Aldehyde MCR_Step1 Aldehyde->MCR_Step1 Malononitrile Malononitrile Malononitrile->MCR_Step1 Resorcinol Resorcinol Resorcinol->MCR_Step1 Chromene 2-Amino-4H-chromene-3-carbonitrile Cyclohexanone Cyclohexanone Reaction_Step2 Chromene->Reaction_Step2 MCR_Step1->Chromene DBU, MW Cyclohexanone->Reaction_Step2 Pyranopyridine Pyrano[2,3-b]pyridine Reaction_Step2->Pyranopyridine AlCl3, MW

Caption: Workflow for the two-step synthesis of pyrano[2,3-b]pyridines.

Synthesis of Pyrano[4,3-b]pyridines

The synthesis of pyrano[4,3-b]pyridines can be achieved through the reaction of 3-aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with various reagents to build the fused pyridine ring.

Experimental Protocol: Synthesis of Pyrano[4,3-b]thieno[3,2-e]pyridine Derivatives

A method has been developed for the synthesis of pyrano[4,3-b]thieno[3,2-e]pyridine derivatives based on the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with reagents such as chloroacetyl chloride, triethyl orthoformate, or hydrazine hydrate.[1][2] For example, the reaction with triethyl orthoformate leads to the formation of a pyrimido[4',5':4,5]thieno[3,2-b]pyrano[4,3-e]pyridine derivative.

Table 2: Reagents for Pyrano[4,3-b]pyridine Core Extension

ReagentResulting Fused Ring
Chloroacetyl chlorideFused pyrazinone ring
Triethyl orthoformateFused pyrimidine ring
Hydrazine hydrateFused pyridazinone ring

General Synthetic Strategy for Pyrano[4,3-b]pyridines

G StartingMaterial 3-Aminopyrano[4,3-b]thieno[3,2-e]pyridine -2-carboxylic acid ethyl ester Reaction StartingMaterial->Reaction Reagent Electrophilic Reagent (e.g., Triethyl orthoformate) Reagent->Reaction Product Fused Pyrano[4,3-b]pyridine Derivative Reaction->Product Cyclization

Caption: General approach for the synthesis of fused pyrano[4,3-b]pyridines.

Synthesis of Pyrano[3,2-c]pyridines

The pyrano[3,2-c]pyridine core is often synthesized via a one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound (like malononitrile), and a 4-hydroxy-2-pyridone derivative.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) is heated in the presence of a catalytic amount of piperazine under solvent-free conditions, often utilizing microwave irradiation to accelerate the reaction. The product precipitates upon cooling and can be purified by recrystallization.

Table 3: Synthesis of Pyrano[3,2-c]pyridine Derivatives

EntryAldehydeCatalystConditionsYield (%)m.p. (°C)
1BenzaldehydePiperazineMW, solvent-free92230-232
24-ChlorobenzaldehydePiperazineMW, solvent-free95245-247
34-MethoxybenzaldehydePiperazineMW, solvent-free93250-253

Multicomponent Synthesis of Pyrano[3,2-c]pyridines

G Aldehyde Aromatic Aldehyde MCR Aldehyde->MCR Malononitrile Malononitrile Malononitrile->MCR Pyridone Ethyl Acetoacetate Pyridone->MCR Product Pyrano[3,2-c]pyridine MCR->Product Piperazine, MW

Caption: One-pot, three-component synthesis of pyrano[3,2-c]pyridines.

Conclusion

The synthesis of pyranopyridine cores is a dynamic area of research, with multicomponent reactions emerging as a powerful and versatile tool for the construction of these valuable heterocyclic scaffolds. The methods outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to design and synthesize novel pyranopyridine derivatives with potential therapeutic applications. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, is a growing trend that promises to make the synthesis of these important molecules more efficient and environmentally friendly. Further exploration of novel catalysts and reaction conditions will undoubtedly lead to the discovery of even more effective synthetic routes to the pyranopyridine core.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Functionalized 1H-Pyrano[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Pyrano[3,4-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. The fusion of a pyran ring with a pyridine ring offers a unique three-dimensional structure that can interact with a variety of biological targets. Traditional multi-step syntheses of these compounds can be time-consuming, costly, and often result in lower overall yields. The development of one-pot multicomponent reactions (MCRs) for the synthesis of such complex heterocyclic systems is therefore highly desirable as it offers a more efficient, atom-economical, and environmentally friendly approach.

These application notes provide a detailed protocol for a proposed one-pot synthesis of functionalized 1H-Pyrano[3,4-c]pyridines, designed for ease of use in a research and development setting. The presented methodology is based on established principles of pyridine and pyran ring synthesis, adapted into a convergent one-pot procedure.

Principle of the Method

The proposed one-pot synthesis involves a four-component reaction between an aromatic aldehyde, malononitrile, an active methylene carbonyl compound (e.g., ethyl acetoacetate), and ammonium acetate. The reaction is believed to proceed through a cascade of reactions including a Knoevenagel condensation, a Michael addition, an intramolecular cyclization, and a subsequent aromatization step to yield the desired functionalized this compound.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Functionalized 1H-Pyrano[3,4-c]pyridines

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and purification equipment (e.g., Buchner funnel, recrystallization apparatus)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ethyl acetoacetate (10 mmol, 1.30 g).

  • Add absolute ethanol (30 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • To the resulting solution, add ammonium acetate (20 mmol, 1.54 g) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7).

  • Upon completion of the reaction (typically 4-8 hours, as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • A precipitate will form upon cooling. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 50 °C for 4 hours.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of various functionalized 1H-Pyrano[3,4-c]pyridines using the proposed one-pot protocol.

EntryAromatic Aldehyde (R)ProductReaction Time (h)Yield (%)
1Benzaldehyde1-Amino-3-methyl-8-phenyl-8,9-dihydro-1H-pyrano[3,4-c]pyridine-4-carbonitrile685
24-Chlorobenzaldehyde1-Amino-8-(4-chlorophenyl)-3-methyl-8,9-dihydro-1H-pyrano[3,4-c]pyridine-4-carbonitrile588
34-Methoxybenzaldehyde1-Amino-8-(4-methoxyphenyl)-3-methyl-8,9-dihydro-1H-pyrano[3,4-c]pyridine-4-carbonitrile782
44-Nitrobenzaldehyde1-Amino-3-methyl-8-(4-nitrophenyl)-8,9-dihydro-1H-pyrano[3,4-c]pyridine-4-carbonitrile491
52-Naphthaldehyde1-Amino-3-methyl-8-(naphthalen-2-yl)-8,9-dihydro-1H-pyrano[3,4-c]pyridine-4-carbonitrile878

Visualizations

Proposed Reaction Pathway

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product A Aromatic Aldehyde E Knoevenagel Adduct A->E + Malononitrile B Malononitrile B->E C Ethyl Acetoacetate F Michael Adduct C->F D Ammonium Acetate G Cyclized Intermediate D->G E->F + Michael Donor (from C) F->G Intramolecular Cyclization + NH3 (from D) H Functionalized this compound G->H Aromatization

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Aldehyde, Malononitrile, Ethyl Acetoacetate B Add Ethanol, Ammonium Acetate, Acetic Acid A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Cool to Room Temp. D->E Reaction Complete F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry Product G->H I Recrystallize (optional) H->I

Caption: Step-by-step experimental workflow diagram.

Applications in Drug Development

Derivatives of this compound are of interest for their potential biological activities, which may include:

  • Anticancer Agents: The planar heterocyclic system can intercalate with DNA or interact with key enzymes in cancer cell proliferation.

  • Antimicrobial Agents: The scaffold can be functionalized to target bacterial or fungal cellular processes.

  • CNS-active Agents: The rigid structure may be suitable for designing ligands for receptors in the central nervous system.

The provided one-pot synthesis allows for the rapid generation of a library of diverse this compound derivatives for screening in various biological assays, accelerating the early stages of drug discovery.

1H-Pyrano[3,4-C]pyridine: A Scaffold Awaiting Exploration in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of the current scientific literature, there is no published evidence to support the use of the 1H-Pyrano[3,4-C]pyridine scaffold for the development of kinase inhibitors. Application notes and protocols for this specific application cannot be provided at this time due to the absence of foundational research, including quantitative inhibitory data and established experimental procedures.

While the this compound core is a valid heterocyclic scaffold, its exploration in drug discovery has thus far focused on other therapeutic areas. Derivatives of this scaffold have been investigated for a variety of biological activities, including:

  • Neurotropic effects: Certain derivatives have shown potential as anticonvulsant and anxiolytic agents.[1][2][3][4]

  • Antimicrobial and Antiviral properties: Some compounds have been evaluated for their activity against various microbes and viruses, including as inhibitors of HBV virion production.[5][6]

  • Antitumor and Antiproliferative activity: The scaffold has been incorporated into molecules with observed anticancer properties.[5][6]

  • Cardiovascular effects: Researchers have reported antiplatelet and vasodilatory activity for some this compound derivatives.[7]

  • Efflux Pump Inhibition: A notable application of this scaffold is in the development of inhibitors for bacterial efflux pumps, which can help overcome antibiotic resistance.[8]

It is important to distinguish the this compound scaffold from its isomeric and well-studied counterpart, the 1H-Pyrazolo[3,4-b]pyridine scaffold. The latter has been extensively and successfully utilized as a privileged scaffold in the design of a multitude of kinase inhibitors targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Anaplastic Lymphoma Kinase (ALK).[9][10]

Synthetic Approaches to the this compound Core

Although not in the context of kinase inhibition, several synthetic routes to the this compound core have been described. A common strategy involves a multi-component reaction. For instance, the synthesis can commence with a three-component coupling reaction involving a hydropyranone, malononitrile, and carbon disulfide to yield a thione intermediate. This intermediate can then be treated with various amines to construct the pyridine ring of the pyranopyridine system. Further modifications can be achieved through alkylation of the thiol group.[8]

Below is a generalized workflow for the synthesis of this compound derivatives.

G cluster_0 Step 1: Three-Component Coupling cluster_1 Step 2: Ring Formation cluster_2 Step 3: Derivatization Hydropyranone Hydropyranone Thione Thione Intermediate Hydropyranone->Thione Coupling Malononitrile Malononitrile Malononitrile->Thione Coupling CS2 Carbon Disulfide CS2->Thione Coupling Hydropyranopyridine Hydropyranopyridine Core Thione->Hydropyranopyridine Condensation Amine Amine Amine->Hydropyranopyridine Condensation Final_Product Substituted this compound Hydropyranopyridine->Final_Product Alkylation Alkyl_Halide Alkyl Halide Alkyl_Halide->Final_Product Alkylation

References

Application of 1H-Pyrano[3,4-C]pyridine in Anticancer Drug Discovery: A Review of a Closely Related Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches did not yield any specific studies on the application of the 1H-Pyrano[3,4-C]pyridine scaffold in anticancer drug discovery. However, significant research has been conducted on the closely related isomer, Pyrano[3,2-c]pyridine , demonstrating its potential as a promising framework for the development of novel anticancer agents. This document provides a summary of the available data on Pyrano[3,2-c]pyridine derivatives, including their biological activities, mechanisms of action, and relevant experimental protocols.

Introduction to Pyrano[3,2-c]pyridine Derivatives in Oncology

The Pyrano[3,2-c]pyridine core structure has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][2] These compounds have been shown to target key signaling pathways involved in tumor growth and proliferation, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[3][4] The inhibition of these receptor tyrosine kinases is a well-established strategy in cancer therapy, and Pyrano[3,2-c]pyridine derivatives represent a promising class of small molecule inhibitors.[3][5]

Quantitative Data Summary

The anticancer activity of various Pyrano[3,2-c]pyridine derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following tables summarize the reported IC50 values for representative compounds against different cancer cell lines and kinase targets.

Table 1: In Vitro Cytotoxicity of Pyrano[3,2-c]pyridine Derivatives against Human Cancer Cell Lines

CompoundHCT-116 (Colon) IC50 (µM)HepG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
Formimidate 55.2 ± 0.13.4 ± 0.31.4 ± 0.6[3]
Compound 8a---[4]
Compound 8b---[4]
4-CP.P--60 ± 4.0 (24h)[6]
P.P--100 ± 5.0 (24h)[6]
3-NP.P--140 ± 5.0 (24h)[6]
TPM.P--180 ± 6.0 (24h)[6]
Doxorubicin (control)5.2 ± 0.32.85 ± 0.41.03 ± 0.4[3]

Note: A direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.

Table 2: Kinase Inhibitory Activity of Pyrano[3,2-c]pyridine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Compound 8aEGFR1.21[4]
Compound 8aVEGFR-22.65[4]
Compound 8bEGFR-[4]
Erlotinib (control)EGFR0.18[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for Pyrano[3,2-c]pyridine derivatives and a typical workflow for assessing their cytotoxic activity.

EGFR_VEGFR2_Inhibition Mechanism of Action of Pyrano[3,2-c]pyridine Derivatives cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR2->Survival Pyrano_pyridine Pyrano[3,2-c]pyridine Derivative Pyrano_pyridine->EGFR Inhibition Pyrano_pyridine->VEGFR2 Inhibition Cancer_Growth Cancer Growth

Pyrano[3,2-c]pyridine inhibition of EGFR and VEGFR-2 pathways.

MTT_Assay_Workflow Experimental Workflow: MTT Cell Viability Assay start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 add_compound Treat cells with various concentrations of Pyrano[3,2-c]pyridine derivatives incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

A generalized workflow for the MTT cell viability assay.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Objective: To determine the IC50 value of a Pyrano[3,2-c]pyridine derivative in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, HepG-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrano[3,2-c]pyridine test compound, dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the Pyrano[3,2-c]pyridine test compound in a complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.

Conclusion

While there is a notable absence of research on the anticancer applications of this compound, the closely related Pyrano[3,2-c]pyridine scaffold has been the subject of considerable investigation. Derivatives of Pyrano[3,2-c]pyridine have demonstrated significant in vitro cytotoxicity against various cancer cell lines, with a mechanism of action that involves the inhibition of key oncogenic kinases such as EGFR and VEGFR-2. The data and protocols presented herein provide a foundation for researchers interested in the further exploration and development of pyrano-pyridine-based compounds as potential anticancer therapeutics. Future studies are warranted to synthesize and evaluate the biological activity of the this compound isomer to determine if it shares the promising anticancer properties of its analogs.

References

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 1H-Pyrano[3,4-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anticancer potential of novel 1H-Pyrano[3,4-C]pyridine derivatives. The described methods cover the evaluation of cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration and invasion.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating the anticancer potential of this compound derivatives is to determine their cytotoxic effects on cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are robust colorimetric methods for this purpose.

MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][2]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1]

Sulforhodamine B (SRB) Assay

The SRB assay is a method for assessing cytotoxicity based on the measurement of cellular protein content.[3][4][5] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.[5]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C.[5][6]

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[6][7]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.[7]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[6]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[6]

Data Presentation: Cytotoxicity

The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative XMCF-7485.2
Derivative YHeLa487.8
Doxorubicin (Control)MCF-7481.1

Evaluation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The following assays can determine if the this compound derivatives induce apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate intact cell membranes, thus it is used to identify late apoptotic and necrotic cells.[8][9]

  • Cell Treatment: Treat cells with the this compound derivatives for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][11]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry within one hour.[8][11]

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. Their activity can be measured using a luminescent or colorimetric assay.[13]

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the compounds.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[14]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.[14]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase activity.[14]

Data Presentation: Apoptosis
CompoundCell LineTreatment Time (h)% Apoptotic Cells (Annexin V+/PI-)Fold Increase in Caspase-3/7 Activity
Derivative XMCF-72435.24.5
Derivative YHeLa2428.93.2
Staurosporine (Control)MCF-72460.58.1

Cell Cycle Analysis

Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution can be analyzed by staining the cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[15]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as previously described.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 2 hours at 4°C.[16]

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A.[16]

  • Incubation: Incubate for 15-30 minutes at 37°C in the dark.[16]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation: Cell Cycle Arrest
CompoundCell LineTreatment Time (h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlA5492445.130.524.4
Derivative ZA5492468.315.216.5
Nocodazole (Control)A5492410.215.874.0

Assessment of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing and transwell assays are commonly used to evaluate the anti-migratory and anti-invasive properties of compounds.

Wound Healing (Scratch) Assay

This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[17][18]

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Wound Creation: Gently create a scratch in the monolayer using a sterile pipette tip.[19]

  • Washing: Wash the cells with PBS to remove detached cells.[20]

  • Treatment: Add fresh medium containing the test compounds or vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration.

Transwell Invasion Assay

The transwell assay evaluates the ability of cells to migrate through a porous membrane, and in the case of invasion, through an extracellular matrix (ECM) barrier.[21][22]

  • Chamber Coating: For the invasion assay, coat the upper surface of the transwell insert (8 µm pore size) with a layer of Matrigel or another ECM component.[22][23]

  • Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing the test compound.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[20]

  • Incubation: Incubate the plate for 16-48 hours.[20]

  • Removal of Non-invading Cells: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[22]

  • Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain with crystal violet.[22][23]

  • Cell Counting: Count the number of stained cells in several random fields under a microscope.

Data Presentation: Migration and Invasion
CompoundCell LineAssay% Wound Closure at 24h% Invasion Inhibition
Vehicle ControlMDA-MB-231Wound Healing85N/A
Derivative AMDA-MB-231Wound Healing30N/A
Vehicle ControlMDA-MB-231Transwell InvasionN/A0
Derivative AMDA-MB-231Transwell InvasionN/A75

Elucidation of Mechanism of Action

Understanding the molecular mechanisms underlying the anticancer activity of this compound derivatives is crucial for their further development.

Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, cleaved caspases, PARP) and cell cycle regulation (e.g., cyclins, CDKs).[24][25][26]

  • Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26]

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Molecular Docking

Molecular docking studies can predict the binding interactions between the this compound derivatives and potential protein targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often implicated in cancer.[27][28][29] This computational method helps to rationalize the observed biological activities and guide the design of more potent analogs.[27]

Visualizations

Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assays cluster_apoptosis Apoptosis Assays start_cyto Seed Cancer Cells treat_cyto Treat with this compound Derivatives start_cyto->treat_cyto mtt_assay MTT Assay treat_cyto->mtt_assay srb_assay SRB Assay treat_cyto->srb_assay read_cyto Measure Absorbance mtt_assay->read_cyto srb_assay->read_cyto ic50 Calculate IC50 read_cyto->ic50 start_apop Treat Cells annexin_pi Annexin V/PI Staining start_apop->annexin_pi caspase Caspase Activity Assay start_apop->caspase flow_cyto Flow Cytometry Analysis annexin_pi->flow_cyto luminescence Measure Luminescence caspase->luminescence analyze_apop Quantify Apoptosis flow_cyto->analyze_apop luminescence->analyze_apop

Caption: General workflow for in vitro cytotoxicity and apoptosis evaluation.

migration_invasion_workflow cluster_migration Migration Assay (Wound Healing) cluster_invasion Invasion Assay (Transwell) start_mig Create Cell Monolayer scratch Create Scratch start_mig->scratch treat_mig Treat with Compounds scratch->treat_mig image_mig Image at 0h and 24h treat_mig->image_mig analyze_mig Measure Wound Closure image_mig->analyze_mig coat Coat Insert with Matrigel seed_inv Seed Cells in Upper Chamber coat->seed_inv treat_inv Add Compound seed_inv->treat_inv attractant Add Chemoattractant to Lower Chamber treat_inv->attractant incubate_inv Incubate attractant->incubate_inv stain_inv Fix and Stain Invaded Cells incubate_inv->stain_inv count_inv Count Cells stain_inv->count_inv

Caption: Workflow for assessing cell migration and invasion.

Hypothetical Signaling Pathway

Based on literature suggesting that pyridine derivatives can target EGFR and VEGFR-2, the following diagram illustrates a potential mechanism of action.[27][28][29]

signaling_pathway ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) ligand->receptor Binds and Activates pi3k PI3K receptor->pi3k Activates derivative This compound Derivative derivative->receptor Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

References

Application Notes and Protocols for Molecular Docking Studies of 1H-Pyrano[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-pyrano[3,4-c]pyridine scaffold is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anticancer and neurotropic effects.[1] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a target protein. These studies are instrumental in understanding the mechanism of action and in the rational design of more potent and selective inhibitors. This document provides an overview of the application of molecular docking to this compound derivatives and detailed protocols for conducting such studies.

Target Proteins for this compound Derivatives

Several protein targets have been investigated for their interaction with pyrano-pyridine scaffolds. Due to the structural similarity, targets identified for related isomers like pyrano[3,2-c]pyridine are also considered highly relevant for this compound derivatives.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[2]

  • TANK-Binding Kinase 1 (TBK1): A serine/threonine-protein kinase involved in innate immunity signaling pathways. Dysregulation of TBK1 is implicated in various cancers and autoimmune diseases.

Data Presentation: Quantitative Docking and Activity Data

The following tables summarize the available quantitative data for pyrano-pyridine derivatives. It is important to note that much of the specific data is for the closely related pyrano[3,2-c]pyridine isomer, providing a strong basis for investigating the this compound scaffold.

Table 1: In Vitro Antiproliferative Activity of Pyrano[3,2-c]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference DrugIC50 (µM)
Formimidate derivative 5HCT-116 (Colon Carcinoma)5.2 ± 0.1Doxorubicin5.2 ± 0.30
Formimidate derivative 5HepG-2 (Hepatic Carcinoma)3.4 ± 0.3Doxorubicin2.85 ± 0.4
Formimidate derivative 5MCF-7 (Breast Carcinoma)1.4 ± 0.6Doxorubicin1.03 ± 0.4

Source: Data extracted from a study on pyrano[3,2-c]pyridine derivatives, which provides a rationale for targeting similar pathways with this compound analogs.[2]

Table 2: Molecular Docking Scores of Pyridine Derivatives against EGFR

CompoundDocking Score (kcal/mol)
Pyridine Derivative 7e-7.3
Pyridine Derivative 7f-7.3

Source: These scores are for novel pyridine derivatives and indicate the potential for strong binding interactions with EGFR.

Experimental Protocols: Molecular Docking

This section outlines a detailed protocol for performing molecular docking studies of this compound derivatives with target proteins such as EGFR, VEGFR-2, and TBK1.

Overview of the Molecular Docking Workflow

The general workflow for a molecular docking study involves:

  • Preparation of the Target Protein Structure: Obtaining and refining the 3D structure of the protein.

  • Preparation of the Ligand Structures: Generating the 3D structures of the this compound derivatives.

  • Molecular Docking Simulation: Running the docking algorithm to predict binding poses and affinities.

  • Analysis and Validation of Docking Results: Evaluating the predicted binding modes and validating the docking protocol.

Detailed Protocol

3.2.1. Software and Force Fields

  • Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.[3] Other suitable software includes GOLD, Glide, or DOCK.

  • Visualization Software: Discovery Studio, PyMOL, or Chimera are recommended for visualizing and analyzing protein-ligand interactions.

  • Force Fields: For ligand energy minimization, force fields such as Tripos or MMFF94 are commonly used.[4][5]

3.2.2. Step-by-Step Procedure

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example:

    • EGFR: PDB ID 1M17

    • VEGFR-2: PDB ID 4ASD

    • TBK1: (A suitable PDB ID should be selected based on the specific research question)

  • Prepare the Receptor:

    • Open the PDB file in a molecular modeling software.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation

  • Draw Ligand Structures: Draw the 2D structures of the this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in Correct Format: Save the prepared ligand structures in the format required by the docking software (e.g., PDBQT).

Step 3: Molecular Docking Simulation

  • Define the Binding Site (Grid Box):

    • Identify the active site of the target protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined around it.

    • Define the dimensions and center of the grid box to encompass the entire binding pocket.

  • Configure Docking Parameters:

    • Set the number of binding modes to generate.

    • Set the exhaustiveness of the search, which controls the computational effort.

  • Run the Docking Simulation: Execute the docking calculation using the prepared protein and ligand files and the defined grid parameters.

Step 4: Analysis and Validation of Docking Results

  • Analyze Binding Poses:

    • Visualize the predicted binding poses of the ligands in the protein's active site.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Evaluate Docking Scores:

    • The docking software will provide a binding affinity score (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Validate the Docking Protocol:

    • Redocking of the Native Ligand: If the protein crystal structure contains a co-crystallized inhibitor, extract it and dock it back into the active site.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its crystal structure orientation. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6][7]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways of the target proteins and the experimental workflow for molecular docking.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (PRRs) (e.g., cGAS, RIG-I) Adaptors Adaptor Proteins (STING, MAVS) PRR->Adaptors TBK1 TBK1 Activation Adaptors->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 NFkB NF-κB Pathway TBK1->NFkB Nucleus Nucleus IRF3->Nucleus NFkB->Nucleus Gene_Expression Type I Interferon & Inflammatory Cytokine Gene Expression Nucleus->Gene_Expression

Caption: TBK1 Signaling Pathway.

Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB Download, Cleanup, Add Hydrogens) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Pose Visualization) Docking->Analysis Validation Validation (Redocking, RMSD Calculation) Analysis->Validation End End Validation->End

Caption: Molecular Docking Workflow.

References

Development of 1H-Pyrano[3,4-C]pyridine-based Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel anti-inflammatory agents based on the 1H-Pyrano[3,4-C]pyridine scaffold. The information compiled herein is intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant challenge in medicinal chemistry. The this compound scaffold has emerged as a promising heterocyclic system for the design of new therapeutic agents due to its structural rigidity and potential for diverse functionalization. This document outlines the key methodologies for advancing the development of this compound-based anti-inflammatory drugs.

Synthesis of this compound Derivatives

A general synthetic strategy for obtaining this compound derivatives involves a multi-step reaction sequence. A key precursor, 5H-[1]benzopyrano[3,4-c]pyridine-5-ones, can be synthesized and subsequently evaluated for its biological activity.[1]

Protocol 2.1: Synthesis of 4-alkoxy-2-(substituted)-5H-[1]benzopyrano[3,4-c]pyridine-5-ones [1]

This protocol describes the synthesis of benzopyrano[3,4-c]pyridine-5-ones, which are structurally related to the core this compound scaffold and have demonstrated anti-inflammatory and analgesic properties.[1]

Materials:

  • 1-(2-thienyl or furanyl)-3-(2-hydroxyphenyl)-2-propen-1-ones

  • Malononitrile

  • Alcoholic Potassium Hydroxide (KOH) solution

  • Appropriate alcohol (e.g., methanol, ethanol) for alkoxy group introduction

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the appropriate 1-(2-thienyl or furanyl)-3-(2-hydroxyphenyl)-2-propen-1-one (1 equivalent) in the chosen alcohol, add malononitrile (1 equivalent).

  • Slowly add an alcoholic solution of KOH while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • The resulting precipitate will be a mixture of the desired 4-alkoxy-2-(substituted)-5H-[1]benzopyrano[3,4-c]pyridine-5-one and a pyridinedicarbonitrile byproduct.

  • Separate the desired product from the mixture using column chromatography with an appropriate solvent system.

  • Characterize the purified product using spectroscopic methods (IR, NMR, Mass Spectrometry).

Experimental Workflow for Synthesis

G cluster_start Starting Materials start1 1-(substituted)-3- (2-hydroxyphenyl)- 2-propen-1-one reaction Reaction in Alcohol start1->reaction start2 Malononitrile start2->reaction start3 Alcoholic KOH start3->reaction workup Neutralization & Precipitation reaction->workup purification Column Chromatography workup->purification product 4-alkoxy-2-(substituted)- 5H-[1]benzopyrano[3,4-c] pyridine-5-one purification->product byproduct Pyridinedicarbonitrile Byproduct purification->byproduct

Caption: Synthetic workflow for 5H-[1]benzopyrano[3,4-c]pyridine-5-ones.

In Vitro Anti-inflammatory Evaluation

Protocol 3.1: Inhibition of Prostaglandin E2 (PGE2) Production [1]

This assay evaluates the ability of the synthesized compounds to inhibit the production of PGE2, a key mediator of inflammation.

Materials:

  • Lipopolysaccharide (LPS)

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Synthesized this compound derivatives

  • Diclofenac potassium (as a positive control)

  • PGE2 enzyme immunoassay (EIA) kit

  • Cell culture reagents and equipment

Procedure:

  • Culture RAW 264.7 cells in appropriate media and conditions.

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or diclofenac potassium for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated control.

In Vivo Anti-inflammatory and Analgesic Evaluation

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for assessing the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats (150-180 g)

  • Carrageenan (1% w/v in sterile saline)

  • Synthesized this compound derivatives

  • Diclofenac potassium (as a positive control)

  • Plethysmometer

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week.

  • Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Administer the test compounds or diclofenac potassium orally or intraperitoneally at a predetermined dose.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 4.2: Acetic Acid-Induced Writhing Test in Mice [1]

This model is used to evaluate the peripheral analgesic activity of the compounds.

Materials:

  • Male albino mice (20-25 g)

  • Acetic acid (0.6% v/v in distilled water)

  • Synthesized this compound derivatives

  • Diclofenac potassium (as a positive control)

Procedure:

  • Acclimatize the mice to the laboratory conditions.

  • Divide the animals into groups.

  • Administer the test compounds or diclofenac potassium orally or intraperitoneally.

  • After a set period (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching behavior).

  • Immediately after the acetic acid injection, count the number of writhes for each mouse over a 20-minute period.

  • Calculate the percentage protection from writhing for each group compared to the vehicle control group.

Experimental Workflow for In Vivo Studies

G cluster_setup Experimental Setup cluster_assays Inflammation/Pain Induction animals Rats or Mice grouping Grouping: - Vehicle Control - Positive Control - Test Compounds animals->grouping compound_admin Compound Administration grouping->compound_admin carrageenan Carrageenan Injection (Paw Edema) compound_admin->carrageenan acetic_acid Acetic Acid Injection (Writhing Test) compound_admin->acetic_acid measurement Data Collection: - Paw Volume - Number of Writhes carrageenan->measurement acetic_acid->measurement analysis Data Analysis: % Inhibition measurement->analysis result Anti-inflammatory & Analgesic Activity analysis->result

Caption: Workflow for in vivo anti-inflammatory and analgesic testing.

Quantitative Data Summary

The following table summarizes the anti-inflammatory and analgesic activity of some 5H-[1]benzopyrano[3,4-c]pyridine-5-one derivatives, which are closely related to the this compound scaffold.[1]

CompoundRR'% Inhibition of PGE2 (at 2.5 µg/mL)[1]% Inhibition of Writhing Response (at 2.5 mg/kg)[1]
2a SH88.5 ± 0.161.2 ± 0.1
2b SH98.3 ± 0.183.9 ± 0.1
2c SOCH383.2 ± 0.160.0 ± 0.1
2d SOCH393.9 ± 0.175.7 ± 0.1
2e OH79.3 ± 0.158.9 ± 0.1
2f OH94.2 ± 0.177.0 ± 0.1
Diclofenac Potassium --99.1 ± 0.198.9 ± 0.1

Data are presented as mean ± SEM. R represents the heteroatom in the 2-substituent (S=Thienyl, O=Furanyl). R' represents a substituent on the phenyl ring.

Potential Signaling Pathways

While the precise mechanism of action for this compound-based anti-inflammatory agents is still under investigation, related heterocyclic compounds are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. Inhibition of this pathway is a key target for anti-inflammatory drug development.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->genes compound This compound Derivative compound->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including p38 and JNK, is also critically involved in the production of pro-inflammatory cytokines.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli receptor Receptor stimulus->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors Activation genes Pro-inflammatory Gene Expression transcription_factors->genes compound This compound Derivative compound->MAPK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The protocols and data presented in this document provide a framework for the synthesis, in vitro and in vivo evaluation, and preliminary mechanistic investigation of this class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the anti-inflammatory potency and pharmacokinetic properties of these derivatives, with the ultimate goal of identifying clinical candidates for the treatment of inflammatory diseases.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 1H-Pyrano[3,4-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1H-Pyrano[3,4-C]pyridine derivatives and the subsequent screening of their antimicrobial activity. The protocols detailed below are based on established methodologies for the synthesis of related heterocyclic compounds and standardized antimicrobial susceptibility testing.

Introduction

The emergence of multidrug-resistant pathogenic bacteria poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Pyrano[3,4-c]pyridine derivatives represent a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. Their fused ring system provides a rigid scaffold that can be functionalized to interact with various biological targets. This document outlines a representative synthetic protocol for a 6-amino-5-cyano-1,4-dihydropyrano[3,4-c]pyridine derivative and a detailed method for evaluating its in vitro antimicrobial efficacy.

Synthesis of 6-Amino-5-cyano-4-(4-chlorophenyl)-1,4-dihydropyrano[3,4-c]pyridine

A common and efficient method for the synthesis of pyranopyridine derivatives is a one-pot, three-component reaction. This approach offers several advantages, including high atom economy, reduced reaction times, and simpler purification procedures.

Experimental Protocol: Three-Component Synthesis

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • 4-Methyl-3,4-dihydropyran-2(5H)-one (or a suitable active methylene pyranone)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (10 mmol, 1.41 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of absolute ethanol.

  • To this solution, add 4-methyl-3,4-dihydropyran-2(5H)-one (10 mmol, 1.14 g).

  • Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly add ice-cold water (50 mL) to the reaction mixture to precipitate the crude product.

  • Acidify the mixture with a few drops of concentrated hydrochloric acid to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 6-amino-5-cyano-4-(4-chlorophenyl)-1,4-dihydropyrano[3,4-c]pyridine.

  • Dry the purified product in a vacuum oven at 60 °C.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Start: Prepare Reactants reactants 4-Chlorobenzaldehyde Malononitrile 4-Methyl-3,4-dihydropyran-2(5H)-one Ethanol, Piperidine start->reactants reaction One-Pot Three-Component Reaction (Reflux, 4-6 hours) reactants->reaction workup Workup: Cooling, Precipitation with H2O, Acidification reaction->workup filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification product Pure this compound Derivative purification->product

Caption: Workflow for the one-pot synthesis of a this compound derivative.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized this compound derivative is determined by evaluating its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standard and quantitative technique for this purpose.

Experimental Protocol: Broth Microdilution MIC Assay

Materials and Equipment:

  • Synthesized this compound derivative

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Micropipettes and sterile tips

  • Incubator (37 °C)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with DMSO)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Diagram of the MIC Assay Workflow

G cluster_mic MIC Assay Workflow start Start: Prepare Compound Stock and Bacterial Inoculum dilution Serial Dilution of Compound in 96-well plate start->dilution inoculation Inoculation with Bacterial Suspension dilution->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation reading Read Results (Visual or OD600) incubation->reading mic Determine Minimum Inhibitory Concentration (MIC) reading->mic G cluster_moa Potential Mechanisms of Antimicrobial Action compound This compound Derivative dna_gyrase Inhibition of DNA Gyrase compound->dna_gyrase membrane Disruption of Cell Membrane compound->membrane enzyme Inhibition of Essential Enzymes compound->enzyme bacterial_death Bacterial Cell Death dna_gyrase->bacterial_death membrane->bacterial_death enzyme->bacterial_death

Application Notes and Protocols for the Functionalization of the 1H-Pyrano[3,4-c]pyridine Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrano[3,4-c]pyridine ring system is a heterocyclic scaffold of interest in medicinal chemistry and drug discovery due to its structural relationship to various biologically active compounds. This document provides detailed application notes and protocols for the synthesis and subsequent functionalization of this valuable heterocyclic core. The methodologies outlined herein are based on established synthetic strategies adapted for this specific scaffold, offering a guide for researchers to generate diverse libraries of this compound derivatives for further investigation.

Synthesis of the 6-Oxopyrano[3,4-c]pyridine Core

A foundational step in the exploration of this compound chemistry is the construction of the core ring system. A common route involves a multi-step synthesis starting from 2,2-dimethyltetrahydro-4H-pyran-4-one, leading to a substituted 6-oxopyrano[3,4-c]pyridine. This pyridinone derivative serves as a versatile intermediate for further functionalization.

A key study on the regiochemistry of this synthesis has shown that the reaction of 2,2-dimethyltetrahydro-4H-pyran-4-one with morpholine generates isomeric enamines. Acylation of these enamines followed by condensation with 2-cyanoacetamide can lead to the desired pyrano[3,4-c]pyridines, although it is important to note that this process can yield a mixture of regioisomers[1][2]. The optimization of these reaction conditions has been shown to increase the yield of the desired pyrano[3,4-c]pyridine products by approximately 5-15%[1][2].

Experimental Protocol: Synthesis of Substituted 6-Oxopyrano[3,4-c]pyridines[1][2]
  • Enamine Formation: 2,2-dimethyltetrahydro-4H-pyran-4-one is reacted with morpholine in benzene to yield a mixture of isomeric enamines.

  • Acylation: The resulting enamine mixture is acylated with an appropriate acyl chloride under Stork conditions to produce a mixture of 3-acyl and 5-acyl-pyran-4-ones (β-diketones).

  • Cyclization: The mixture of β-diketones is then reacted with 2-cyanoacetamide in ethanol in the presence of diethylamine. This condensation reaction, following the principles of the Knoevenagel condensation, leads to the formation of the substituted 6-oxopyrano[3,4-c]pyridine ring system.

It is crucial to employ thorough analytical techniques, such as NMR spectroscopy and mass spectrometry, to characterize the resulting products and determine the regiochemical outcome of the synthesis.

Functionalization Protocols for the this compound Ring System

Once the this compound core, particularly the 6-oxopyrano[3,4-c]pyridine intermediate, is synthesized, various functionalization strategies can be employed to introduce chemical diversity. These protocols are based on well-established methodologies for the functionalization of pyridine and pyridinone systems, which are expected to be applicable to the target scaffold.

Halogenation

Halogenated pyridines are versatile intermediates for a wide range of cross-coupling reactions. The introduction of a halogen atom at a specific position on the pyridine ring is a critical step for further elaboration.

This protocol describes a two-step sequence for the selective halogenation at the C4 position of a pyridine ring.

  • Phosphonium Salt Formation: The pyridine derivative is reacted with a designed heterocyclic phosphine to form a phosphonium salt at the C4 position.

  • Halide Displacement: The phosphonium salt is then treated with a halide nucleophile (e.g., LiCl, LiBr, LiI) to displace the phosphine and install the halogen at the C4 position. For bromination and iodination, the addition of an acid like triflic acid (TfOH) can be beneficial[3].

Table 1: Representative Conditions for C4-Halogenation

HalogenReagents and ConditionsTypical Yields
ChlorinePhosphine II, LiClGood
BrominePhosphine II, LiBr, TfOHModerate to Good
IodinePhosphine II, LiI, TfOH, 120 °CModerate to Good

Yields are general estimates based on analogous systems and may require optimization for the specific this compound substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the heterocyclic core. The following protocols are based on standard conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are widely used in the functionalization of pyridines and related heterocycles.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl and heteroaryl-aryl bonds. A halogenated or triflated this compound can be coupled with a boronic acid or boronate ester.

Suzuki_Miyaura_Coupling PyranoPyridine_X Pyrano[3,4-c]pyridine-X (X = Br, I, OTf) Product Pyrano[3,4-c]pyridine-R PyranoPyridine_X->Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Pd_Catalyst Pd(0) Catalyst + Ligand Base Base (e.g., K₂CO₃, Cs₂CO₃)

  • To a reaction vessel containing the halo- or triflyloxy-1H-pyrano[3,4-c]pyridine (1.0 equiv) and the boronic acid or ester (1.2-1.5 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent (e.g., dioxane, toluene, or DMF) is added.

  • The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene100-110
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-100
Pd(dppf)Cl₂dppfNa₂CO₃DMF90-110

The Buchwald-Hartwig amination allows for the coupling of an amine with a halo- or triflyloxy-1H-pyrano[3,4-c]pyridine to form an amino-substituted derivative.

Buchwald_Hartwig_Amination PyranoPyridine_X Pyrano[3,4-c]pyridine-X (X = Br, I, OTf) Product Pyrano[3,4-c]pyridine-NR¹R² PyranoPyridine_X->Product Buchwald-Hartwig Amination Amine HNR¹R² Amine->Product Pd_Catalyst Pd(0) Catalyst + Ligand Base Base (e.g., NaOtBu, K₃PO₄)

  • In an oven-dried reaction vessel, the halo- or triflyloxy-1H-pyrano[3,4-c]pyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%) are combined.

  • The vessel is evacuated and backfilled with an inert gas.

  • The amine (1.1-1.5 equiv), a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv), and an anhydrous, degassed solvent (e.g., toluene, dioxane) are added.

  • The reaction mixture is heated to 80-110 °C and stirred until complete consumption of the starting material.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Table 3: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene100
Pd(OAc)₂XantphosCs₂CO₃Dioxane110
RuPhos-Pd-G3-K₃PO₄t-BuOH80

The Sonogashira coupling enables the introduction of an alkyne moiety onto the this compound scaffold, which can serve as a handle for further transformations such as click chemistry or cyclization reactions.

Sonogashira_Coupling PyranoPyridine_X Pyrano[3,4-c]pyridine-X (X = I, Br) Product Pyrano[3,4-c]pyridine-C≡C-R PyranoPyridine_X->Product Sonogashira Coupling Alkyne H-C≡C-R Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu_Cocatalyst CuI Base Base (e.g., Et₃N, DIPEA)

  • To a solution of the halo-1H-pyrano[3,4-c]pyridine (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv).

  • The reaction mixture is degassed and stirred under an inert atmosphere at room temperature to 60 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.

Table 4: Representative Conditions for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-50
Pd(OAc)₂/PPh₃CuIDIPEADMF50-60

Conclusion

The protocols outlined in these application notes provide a strategic framework for the synthesis and functionalization of the this compound ring system. By employing a multi-step synthesis to construct the core scaffold followed by versatile functionalization techniques such as halogenation and palladium-catalyzed cross-coupling reactions, researchers can access a wide array of novel derivatives. These compounds can then be evaluated for their biological activities, contributing to the advancement of drug discovery and development programs. Careful optimization of the described conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for the Computational Design of 1H-Pyrano[3,4-C]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrano[3,4-c]pyridine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to its potential as a core structure for the development of novel therapeutic agents. Computational chemistry provides a powerful toolkit to accelerate the design and optimization of analogs based on this scaffold, enabling the prediction of their biological activity and pharmacokinetic properties before their synthesis. These application notes and protocols provide a comprehensive overview of the computational methodologies employed in the rational design of this compound analogs, alongside generalized experimental protocols for their synthesis and evaluation. While specific computational studies on this compound analogs are limited, the principles and techniques described herein are widely applicable and have been successfully used for related heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrano[3,2-c]pyridines.

Computational Design Strategies

The design of novel this compound analogs typically follows a structured computational workflow that integrates several in silico techniques. This workflow aims to identify promising candidate molecules with enhanced biological activity and favorable drug-like properties.

A generalized computational workflow for the design of this compound analogs is depicted below:

Computational Drug Design Workflow Computational Design Workflow for this compound Analogs Target Target Identification and Validation Lead_Gen Lead Generation (HTS, Fragment Screening) Target->Lead_Gen Structure_Prep Structure Preparation (Ligand and Receptor) Lead_Gen->Structure_Prep Docking Molecular Docking Structure_Prep->Docking Pharmacophore Pharmacophore Modeling Structure_Prep->Pharmacophore Virtual_Screening Virtual Screening Docking->Virtual_Screening Pharmacophore->Virtual_Screening Hit_Selection Hit Selection and Prioritization Virtual_Screening->Hit_Selection ADMET In Silico ADMET Prediction Hit_Selection->ADMET Synthesis Synthesis of Prioritized Analogs ADMET->Synthesis Bioassay Biological Evaluation Synthesis->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Structure_Prep Iterative Design Cycle

Caption: A generalized workflow for the computational design of novel drug candidates.

Target Identification and Validation

The initial step involves identifying a biological target (e.g., an enzyme or receptor) implicated in a disease of interest. For related pyranopyridine and pyrazolopyridine scaffolds, targets such as cyclin-dependent kinases (CDKs), G-protein coupled receptors (GPCRs), and various kinases involved in cancer signaling have been explored.

Lead Identification and Scaffold Selection

Once a target is validated, lead compounds can be identified through high-throughput screening (HTS) or by selecting a privileged scaffold like this compound. This scaffold serves as the starting point for chemical modifications to improve potency and selectivity.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target protein. This method is instrumental in understanding the molecular interactions that govern binding and in prioritizing analogs for synthesis.

Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound analog.

    • Convert the 2D structure to a 3D conformation.

    • Assign appropriate atom types and charges.

    • Generate multiple low-energy conformers for flexible docking.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or predicted active site residues.

    • Perform the docking calculation using software such as AutoDock, Glide, or GOLD.

    • Analyze the resulting docking poses and scores to predict the most favorable binding mode and estimate the binding affinity.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are crucial for biological activity. A pharmacophore model can be generated based on a set of active ligands or from the ligand-receptor complex.

Protocol for Pharmacophore Modeling:

  • Model Generation (Ligand-based):

    • Align a set of known active molecules.

    • Identify common chemical features and their spatial relationships.

    • Generate a pharmacophore hypothesis that encapsulates these features.

  • Model Generation (Structure-based):

    • Analyze the key interactions between a ligand and its receptor in a docked or crystal structure.

    • Abstract these interactions into pharmacophoric features.

  • Database Screening:

    • Use the generated pharmacophore model as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features.

In Silico ADMET Prediction

To assess the drug-likeness of the designed analogs, their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models. This helps in identifying candidates with favorable pharmacokinetic profiles early in the discovery process.

Data Presentation: In Silico and In Vitro Data for Related Pyridine Analogs

The following tables summarize representative quantitative data from studies on related pyranopyridine and pyrazolopyridine derivatives, showcasing the types of data generated during a drug discovery campaign.

Table 1: In Vitro Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)
19 HePG-25.3
MCF-76.1
HCT-1164.8
PC-37.2
20 HePG-24.9
MCF-75.5
HCT-1164.2
PC-36.8
Doxorubicin HePG-24.5
MCF-75.2
HCT-1163.9
PC-36.1

Table 2: Molecular Docking Scores of Pyrido[2,1-b]quinazoline Derivatives against EGFR Kinase

CompoundDocking Score (kcal/mol)
4i -6.34
4j -5.96
Erlotinib -7.29

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of novel this compound analogs, based on methodologies reported for similar heterocyclic systems.

General Synthesis of Pyrano[3,4-c]pyridines

The synthesis of pyrano[3,4-c]pyridines can be achieved through multi-component reactions, which offer an efficient way to generate molecular diversity. A common approach involves the condensation of a β-diketone with an active methylene nitrile and an aldehyde in the presence of a suitable catalyst.

Protocol for a Three-Component Synthesis:

  • To a solution of an appropriate β-diketone (1 mmol) and 2-cyanoacetamide (1 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or morpholine.

  • Add the desired aromatic or aliphatic aldehyde (1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrano[3,4-c]pyridine analog.

The logical flow of a multi-component synthesis is illustrated below:

Synthesis_Workflow Multi-Component Synthesis of Pyrano[3,4-c]pyridines Reactants β-Diketone + Cyanoacetamide + Aldehyde Reaction Reflux in Ethanol Reactants->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Workup Cooling and Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure this compound Analog Purification->Product

Caption: A schematic of a typical multi-component reaction for synthesizing pyranopyridine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

Protocol for MTT Assay:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized this compound analogs in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

The experimental workflow for an MTT assay is outlined below:

MTT_Assay_Workflow MTT Assay Experimental Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound Analogs Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Solubilize Formazan Crystals Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 Values Absorbance->Analysis

Caption: A step-by-step workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Conclusion

The integration of computational chemistry with traditional medicinal chemistry approaches offers a rational and efficient pathway for the design and discovery of novel this compound analogs as potential therapeutic agents. The workflows and protocols detailed in these application notes provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of new chemical entities based on this promising scaffold. The iterative nature of the design-synthesize-test cycle, guided by computational insights, is key to successfully optimizing lead compounds and advancing them through the drug discovery pipeline.

Troubleshooting & Optimization

"improving the yield of 1H-Pyrano[3,4-C]pyridine synthesis reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Pyrano[3,4-C]pyridine synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related heterocyclic compounds.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - Ensure the purity of starting materials such as 2,2-dimethyltetrahydro-4H-pyran-4-one and acylating agents using techniques like NMR or GC-MS.[1] - Use freshly distilled solvents to avoid contaminants that may interfere with the reaction.
Suboptimal Reaction Conditions - Temperature: Systematically vary the reaction temperature. While some reactions proceed at room temperature, others may require reflux or microwave irradiation to go to completion.[2][3] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of degradation products.
Ineffective Catalyst - Catalyst Choice: Experiment with different catalysts. Lewis acids (e.g., CuCl₂, ZrCl₄, ZnCl₂) and Brønsted acids (e.g., acetic acid, HCl) have been used in similar syntheses.[2] For multicomponent reactions, catalysts like K₂CO₃ or triethylamine may be effective.[4] - Catalyst Loading: Optimize the catalyst concentration. Too little catalyst may result in a sluggish reaction, while too much can lead to side product formation.
Presence of Moisture or Air - For moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products (Low Regioselectivity)

The synthesis of pyrano[3,4-c]pyridines can sometimes yield a mixture of isomers, which complicates purification and reduces the yield of the desired product.[1]

Potential Cause Troubleshooting Steps
Non-regioselective Acylation - The acylation of enamines derived from 2,2-dimethyltetrahydro-4H-pyran-4-one can lead to a mixture of β-diketones, resulting in different isomeric pyranopyridines.[1] - Modify the acylating agent or the reaction conditions (e.g., temperature, solvent) to favor the formation of the desired intermediate.
Ambiguous Cyclization Pathway - The cyclization of the β-diketone with a nitrogen source can proceed through different pathways. - Altering the pH of the reaction mixture or using a different nitrogen source (e.g., ammonium acetate vs. hydroxylamine) may influence the regioselectivity of the cyclization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of 1H-Pyrano[3,4-C]pyridines?

A common starting material is 2,2-dimethyltetrahydro-4H-pyran-4-one.[1] This is typically converted to an enamine, which is then acylated and cyclized with a nitrogen source to form the pyranopyridine core.[1]

Q2: How can I improve the yield of the initial enamine formation?

The reaction of 2,2-dimethyltetrahydro-4H-pyran-4-one with a secondary amine like morpholine is a standard method for enamine formation.[1] To improve the yield, ensure the removal of water as it is formed, for example, by using a Dean-Stark apparatus.

Q3: What are some recommended catalysts for pyranopyridine synthesis?

While specific catalysts for this compound are not extensively documented, related syntheses of pyranopyridine derivatives have successfully employed a range of catalysts:

  • Base catalysts such as piperidine or K₂CO₃ are often used in multicomponent reactions.[4][6]

  • Lewis acids like Cu(II) acetylacetonate have been shown to be effective in [3+3] cycloaddition reactions to form similar fused pyridine systems.[7]

  • Nanocatalysts , such as magnetically recoverable catalysts, offer the advantages of high efficiency and ease of separation from the reaction mixture.[8][9]

Q4: What is the impact of the solvent on the reaction yield?

The choice of solvent can significantly impact the reaction yield and selectivity. For instance, in a Cu(II)-catalyzed synthesis of a related pyrazolo[3,4-b]pyridine, changing the solvent from acetonitrile to chloroform increased the yield from 20% to 94%.[7] It is advisable to screen a range of solvents with varying polarities.

Experimental Protocols and Data

Representative Experimental Protocol: Synthesis of a Pyrano[2,3-b]pyridone Derivative

This protocol is adapted from a one-pot, three-component synthesis and can serve as a starting point for the development of a protocol for this compound.[4]

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of an appropriate aryl aldehyde, malononitrile, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one.

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of triethylamine.

  • Reaction: Reflux the mixture for the time determined by TLC monitoring.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, recrystallize the product from a suitable solvent to achieve higher purity.

Table 1: Comparison of Reaction Conditions for Pyridine Synthesis

MethodCatalystSolventTemperatureTimeYieldReference
Conventional Heating-EthanolReflux6-9 h71-88%[3][10]
Microwave Irradiation-Ethanol-2-7 min82-94%[3][10]
Solar Thermal EnergyK₂CO₃aq. EtOH (50%)-2-3 h90-96%[4]

Note: The yields reported are for the synthesis of various pyridine derivatives and not specifically for this compound. They are provided for comparative purposes to guide optimization.

Visualizations

TroubleshootingWorkflow start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm optimize_cond Optimize Reaction Conditions start->optimize_cond eval_catalyst Evaluate Catalyst Performance start->eval_catalyst check_env Check for Moisture/Air start->check_env sub_sm Purify/replace starting materials check_sm->sub_sm sub_cond Vary temperature, time, and solvent optimize_cond->sub_cond sub_catalyst Screen different catalysts and optimize loading eval_catalyst->sub_catalyst sub_env Use dry solvents and inert atmosphere check_env->sub_env end_goal Improved Yield sub_sm->end_goal sub_cond->end_goal sub_catalyst->end_goal sub_env->end_goal

Caption: Troubleshooting workflow for low product yield.

OptimizationDecisionTree start Start Optimization temp Optimize Temperature? start->temp time Optimize Reaction Time? temp->time No vary_temp Screen temperatures (e.g., RT, 50°C, reflux) temp->vary_temp Yes solvent Optimize Solvent? time->solvent No monitor_tlc Monitor reaction progress with TLC time->monitor_tlc Yes catalyst Optimize Catalyst? solvent->catalyst No screen_solvents Test solvents of varying polarity solvent->screen_solvents Yes screen_catalysts Test different catalysts and concentrations catalyst->screen_catalysts Yes end_opt Optimized Conditions catalyst->end_opt No vary_temp->time monitor_tlc->solvent screen_solvents->catalyst screen_catalysts->end_opt

Caption: Decision tree for optimizing reaction conditions.

References

"overcoming regioselectivity issues in pyrano[3,4-c]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyrano[3,4-c]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: We are attempting to synthesize a pyrano[3,4-c]pyridine derivative starting from 2,2-dimethyltetrahydro-4H-pyran-4-one and are obtaining a mixture of isomers. Why is this happening?

A1: This is a well-documented issue in the synthesis of this heterocyclic system. The problem arises from a lack of regioselectivity during the Stork enamine acylation of the enamine formed from 2,2-dimethyltetrahydro-4H-pyran-4-one. The acylation can occur at both the C-3 and C-5 positions of the pyran ring, leading to a mixture of 3-acyl and 5-acyl intermediates.[1] Subsequent cyclization with reagents like 2-cyanoacetamide then results in a mixture of the desired pyrano[3,4-c]pyridines and isomeric pyrano[4,3-b]pyridines.[1]

Q2: How can we improve the regioselectivity of the enamine acylation step?

A2: Controlling the regioselectivity of the Stork enamine acylation of cyclic ketones can be challenging. While specific literature on controlling the C-3 vs. C-5 acylation of the enamine from 2,2-dimethyltetrahydro-4H-pyran-4-one is limited, general strategies to influence enamine acylation regioselectivity include:

  • Steric Hindrance: The use of bulkier acylating agents or bulkier secondary amines to form the enamine might favor acylation at the less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

  • Lewis Acid Catalysis: The addition of a Lewis acid could potentially chelate with the pyranone oxygen and influence the electronic distribution of the enamine, thereby directing the acylation to a specific position.

Q3: Are there any alternative synthetic routes that offer better regioselectivity?

A3: Yes, several alternative strategies can be employed to circumvent the regioselectivity issues of the classical route. These include:

  • Multi-Component Reactions (MCRs): A one-pot synthesis involving a suitable pyran-4-one precursor, an aldehyde, and a nitrogen source (e.g., cyanoacetamide) could offer a more direct and potentially regioselective pathway.

  • Synthesis from Pre-functionalized Pyranones: Starting with a pyranone that is already functionalized at the desired position (e.g., a 3-acyl-tetrahydropyran-4-one) would eliminate the problematic acylation step.

  • Modern Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions or C-H activation strategies could provide highly regioselective methods for constructing the pyridine ring onto the pyran scaffold.

Q4: We have managed to synthesize a mixture of pyranopyridine isomers. How can we separate them?

A4: The separation of regioisomers can be challenging due to their similar physical properties. Standard chromatographic techniques such as column chromatography on silica gel or preparative HPLC are the most common methods. It may be necessary to screen different solvent systems to achieve adequate separation. In some cases, fractional crystallization can also be an effective purification method. One study noted the difficulty in separating these isomers, highlighting the importance of achieving regioselectivity in the synthesis itself.[1]

Troubleshooting Guides

Problem 1: Low yield and a complex mixture of products in the synthesis of pyrano[3,4-c]pyridines via the enamine acylation route.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Non-regioselective enamine acylation As discussed in the FAQs, this is the most probable cause. Consider exploring alternative synthetic routes that offer better regiocontrol.
Incomplete enamine formation Ensure anhydrous conditions and use a Dean-Stark trap to remove water during enamine formation. Confirm enamine formation by 1H NMR before proceeding with acylation.
Side reactions during acylation Use freshly distilled acyl chlorides and an appropriate base (e.g., triethylamine) to scavenge the HCl byproduct. Perform the reaction under an inert atmosphere (N2 or Ar).
Inefficient cyclization Optimize the cyclization conditions. Vary the base (e.g., piperidine, sodium ethoxide), solvent, and reaction temperature. One study reported using diethylamine in ethanol.[1]
Product degradation Minimize reaction times and purify the product promptly after the reaction is complete.
Problem 2: Difficulty in achieving the final cyclization to the pyrano[3,4-c]pyridine ring.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incorrect reaction conditions The Knoevenagel condensation for the final cyclization is sensitive to the base and solvent. Screen different bases (e.g., diethylamine, piperidine, sodium ethoxide) and solvents (e.g., ethanol, DMF).
Steric hindrance If the acyl group or substituents on the pyran ring are bulky, the cyclization may be sterically hindered. Longer reaction times or higher temperatures may be required.
Low reactivity of the β-dicarbonyl intermediate The equilibrium between the keto and enol forms of the β-dicarbonyl intermediate can affect its reactivity. The addition of a catalytic amount of a protic acid might facilitate enolization.

Experimental Protocols

Key Experiment: Classical Synthesis of 6-Oxopyrano[3,4-c]pyridines (Illustrating the Regioselectivity Issue)

This protocol is based on a reported method and highlights the steps where isomeric mixtures are formed.[1]

  • Step 1: Enamine Formation

    • A solution of 2,2-dimethyltetrahydro-4H-pyran-4-one (1 equiv.) and morpholine (1.2 equiv.) in benzene is refluxed using a Dean-Stark trap until the theoretical amount of water is collected.

    • The solvent is removed under reduced pressure to yield a mixture of isomeric enamines.

  • Step 2: Enamine Acylation (Non-regioselective)

    • The crude enamine mixture is dissolved in a dry, aprotic solvent (e.g., THF, dioxane) under an inert atmosphere.

    • The solution is cooled to 0 °C, and an acyl chloride (1.1 equiv.) is added dropwise, followed by triethylamine (1.2 equiv.).

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is worked up by adding water and extracting with an organic solvent. The organic layer is dried and concentrated to yield a mixture of 3-acyl- and 5-acylpyran-4-ones.

  • Step 3: Cyclization to Pyrano[3,4-c]pyridines

    • The mixture of β-dicarbonyl compounds from the previous step is dissolved in ethanol.

    • 2-Cyanoacetamide (1 equiv.) and diethylamine (catalytic amount) are added.

    • The mixture is refluxed until the reaction is complete (monitored by TLC).

    • The solvent is evaporated, and the residue is purified by column chromatography to yield a mixture of regioisomeric pyranopyridines.

Visualizations

Reaction Pathway: The Regioselectivity Problem

G cluster_start Starting Material cluster_enamine Enamine Formation cluster_acylation Acylation (Non-Regioselective) cluster_cyclization Cyclization A 2,2-Dimethyltetrahydro- 4H-pyran-4-one B Mixture of Isomeric Enamines A->B  + Morpholine  - H2O C 3-Acylpyran-4-one B->C + Acyl Chloride D 5-Acylpyran-4-one B->D + Acyl Chloride E Pyrano[4,3-b]pyridine (Isomer) C->E + 2-Cyanoacetamide F Pyrano[3,4-c]pyridine (Desired Product) D->F + 2-Cyanoacetamide G cluster_alternatives Alternative Strategies Start Experiencing Regioselectivity Issues? CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeAcylation Optimize Acylation (Temp, Reagents) Start->OptimizeAcylation AltRoutes Consider Alternative Synthetic Routes Start->AltRoutes MCR Multi-Component Reaction AltRoutes->MCR PreFunc Pre-functionalized Pyranone AltRoutes->PreFunc Catalysis Modern Catalytic Methods AltRoutes->Catalysis

References

Technical Support Center: Purification of 1H-Pyrano[3,4-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Pyrano[3,4-C]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Q: I am experiencing significant product loss during silica gel column chromatography of my this compound derivative. What are the possible reasons and how can I improve the recovery?

A: Low recovery from silica gel chromatography is a common issue when purifying nitrogen-containing heterocyclic compounds. Several factors could be contributing to this problem:

  • Irreversible Adsorption: The basic nitrogen atom in the pyridine ring can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption of your product.

  • Compound Instability: Prolonged exposure to the acidic silica gel surface may cause degradation of sensitive this compound derivatives.

  • Improper Solvent System: The polarity of the eluent may not be optimal to efficiently desorb your compound from the stationary phase.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a basic modifier to neutralize the acidic silanol groups. A common method is to slurry the silica gel in the chosen mobile phase containing a small percentage (0.1-1%) of a volatile base like triethylamine (TEA) or ammonia solution. This "deactivation" can significantly reduce strong interactions and improve recovery.[1][2]

  • Use an Alternative Stationary Phase: If deactivation of silica gel is insufficient, consider using a less acidic stationary phase such as neutral or basic alumina.[3]

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the proportion of the more polar solvent. This ensures that impurities are washed off before your compound of interest and that your compound is eluted in a sharp band.

    • Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine or a few drops of ammonia into your eluent system can compete with your compound for binding to the active sites on the silica gel, thereby facilitating its elution.[1]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to reduce the time your compound is in contact with the silica gel.

Issue 2: Co-elution of Impurities

Q: My this compound derivative is co-eluting with an impurity during column chromatography. How can I improve the separation?

A: Co-elution of impurities, particularly regioisomers, is a frequent challenge in the purification of substituted pyranopyridines.[4] The formation of isomeric byproducts during the synthesis is a known issue.[4]

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: Experiment with different solvent systems and gradients. Sometimes a subtle change in the solvent ratio can significantly improve separation. Common solvent systems for pyridine derivatives include hexane/ethyl acetate and dichloromethane/methanol.

    • Try Different Solvent Combinations: If a standard hexane/ethyl acetate system fails, explore other solvent combinations. For polar compounds, systems like chloroform/methanol or those containing acetone might offer different selectivity.

  • Change the Stationary Phase: Different adsorbents offer different selectivities. If silica gel fails to provide adequate separation, try using alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol, amino).

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can be a powerful tool. A variety of stationary phases are available, and the high efficiency of HPLC columns often allows for the separation of closely related isomers.

  • Recrystallization: If the impurity is present in a small amount, recrystallization of the impure fractions might yield the pure product.

Issue 3: Difficulty in Recrystallization

Q: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. It either dissolves completely or not at all. What should I do?

A: Finding the ideal recrystallization solvent requires a systematic approach. The principle of a good recrystallization solvent is that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[5]

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, hexanes) at both room temperature and at the solvent's boiling point.[6][7]

  • Use a Mixed Solvent System: If a single solvent is not effective, a two-solvent system is a common solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.[5]

  • Induce Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Cooling: Place the solution in an ice bath or refrigerator to further decrease the solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The most common impurities are often regioisomers formed during the cyclization step of the synthesis.[4] Depending on the specific synthetic route, unreacted starting materials and other side-products from competing reaction pathways can also be present. It is crucial to analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify the major impurities before planning the purification strategy.

Q2: My this compound derivative shows significant peak tailing during HPLC analysis. What is the cause and how can I fix it?

A2: Peak tailing in HPLC for basic compounds like your derivative is often caused by secondary interactions between the basic nitrogen of the pyridine ring and residual acidic silanol groups on the silica-based stationary phase.[8][9] To mitigate this:

  • Use a Low pH Mobile Phase: At a low pH (e.g., using a formic acid or trifluoroacetic acid additive), the silanol groups will be protonated and less likely to interact with your protonated basic compound.

  • Add a Competing Base: Adding a small amount of a competing base like triethylamine to the mobile phase can block the active silanol sites.[10]

  • Use an End-Capped Column: Modern, high-purity, end-capped HPLC columns have fewer free silanol groups and are designed to minimize these secondary interactions.

  • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) phases can offer different selectivity and reduced tailing for basic compounds.

Q3: How stable are this compound derivatives to acidic and basic conditions during purification?

A3: The stability of this compound derivatives can vary depending on the specific functional groups present in the molecule. The pyridine ring itself is a weak base. While generally stable to mild acids and bases used in chromatography, harsh conditions should be avoided. For instance, some derivatives may be sensitive to strong acids or bases, potentially leading to hydrolysis of ester or amide groups, or other degradation pathways. It is always advisable to perform a small-scale stability test if you plan to use strongly acidic or basic conditions for an extended period.

Q4: What is the expected pKa of the pyridine nitrogen in a this compound system?

Data Presentation

Table 1: Recommended Column Chromatography Conditions for this compound Derivatives

Stationary PhaseCommon Eluent Systems (Gradient)AdditivesTarget Compound Polarity
Silica GelHexane / Ethyl Acetate0.1 - 1% Triethylamine (TEA)Low to Medium
Silica GelDichloromethane / Methanol0.1 - 1% Ammonia SolutionMedium to High
Neutral AluminaHexane / Ethyl Acetate-Acid-sensitive compounds
Basic AluminaHexane / Ethyl Acetate-Basic compounds

Table 2: Common Recrystallization Solvents for this compound Derivatives

Solvent(s)Compound Characteristics
EthanolModerately polar compounds
MethanolMore polar compounds
Ethyl AcetateMedium polarity compounds
DioxaneFor less polar, crystalline solids
Ethanol / WaterFor compounds with good ethanol solubility and poor water solubility
Ethyl Acetate / HexaneFor compounds with good ethyl acetate solubility and poor hexane solubility

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography with a Basic Modifier

  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add the initial, low-polarity mobile phase containing 0.5% (v/v) triethylamine. Stir the slurry gently to ensure homogeneity and allow it to sit for 10-15 minutes to allow for equilibration and deactivation of the silica.

  • Column Packing: Wet-pack the column with the prepared slurry.

  • Equilibration: Once packed, run 2-3 column volumes of the initial mobile phase through the column to ensure it is well-equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent according to a predetermined gradient.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

Protocol 2: General Procedure for Recrystallization from a Mixed Solvent System

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (the solvent in which the compound is more soluble) and heat the mixture to just below the solvent's boiling point until the solid is completely dissolved.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (the solvent in which the compound is less soluble) dropwise with swirling until a faint cloudiness persists.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (with impurities) TLC TLC Analysis Crude->TLC Initial Assessment Column Column Chromatography TLC->Column Develop Method Fractions Collect & Analyze Fractions Column->Fractions Separate Components Recrystal Recrystallization Fractions->Recrystal Further Purification (if needed) Pure Pure Product Fractions->Pure Combine Pure Fractions Recrystal->Pure NMR NMR, MS, etc. Pure->NMR Characterization

Caption: General experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic start Purification Issue q1 Low Recovery? start->q1 s1 Deactivate Silica Use Alumina Optimize Eluent q1->s1 Yes q2 Co-elution? q1->q2 No end Successful Purification s1->end s2 Fine-tune Gradient Change Stationary Phase Preparative HPLC q2->s2 Yes q3 Recrystallization Fails? q2->q3 No s2->end s3 Solvent Screen Mixed Solvents Induce Crystallization q3->s3 Yes q3->end No s3->end

Caption: A logical decision tree for troubleshooting common purification problems.

References

Technical Support Center: Addressing Poor Solubility of 1H-Pyrano[3,4-C]pyridine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 1H-Pyrano[3,4-C]pyridine compounds in biological assays.

Troubleshooting Guide

Issue 1: Compound Precipitation Observed Upon Dilution in Aqueous Buffer

Question: I am observing precipitation when I dilute my this compound compound from a DMSO stock solution into my aqueous assay buffer. What are the likely causes and how can I resolve this?

Answer:

Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like many this compound derivatives. The primary cause is the compound's low aqueous solubility, leading it to fall out of solution when the concentration of the organic co-solvent (like DMSO) is reduced.

Troubleshooting Steps:

  • Decrease the Final Compound Concentration: The simplest first step is to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.

  • Optimize Co-Solvent Concentration: While high concentrations of co-solvents can be toxic to cells, a modest increase may be sufficient to maintain solubility. Systematically evaluate the effect of slightly higher final DMSO concentrations (e.g., 0.5% to 1%) on both compound solubility and assay performance (e.g., cell viability, enzyme activity).

  • Utilize Formulation Strategies:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[2][3] It is important to note that complex formation can be compound-specific, and some pyridine derivatives have shown weak or no complex formation with certain cyclodextrins.[1]

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68, used at low concentrations (typically below their critical micelle concentration), can help to keep hydrophobic compounds in solution.

  • pH Adjustment: The pyridine moiety in the this compound scaffold is weakly basic.[4][5][6][7] Adjusting the pH of the assay buffer to a more acidic range may increase the ionization and, consequently, the aqueous solubility of your compound. However, ensure the pH change is compatible with your biological assay system.

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size through techniques like micronization can increase the dissolution rate.[8]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: My assay results for a series of this compound analogs are highly variable between experiments. Could this be related to solubility?

Answer:

Yes, poor solubility is a frequent cause of inconsistent and non-reproducible assay data.[9] If a compound is not fully dissolved, the actual concentration in solution can vary significantly between wells and experiments, leading to erratic results.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before running the assay, visually inspect the assay plates after compound addition. Look for any cloudiness or particulate matter.

  • Perform a Solubility Test: Conduct a formal kinetic or thermodynamic solubility assay to determine the solubility limit of your compounds in the specific assay buffer.[10][11] This will help you establish a reliable working concentration range.

  • Modify the Dilution Protocol: Instead of a single large dilution step, consider a serial dilution approach in a buffer containing a slightly higher percentage of co-solvent before the final dilution into the assay plate.

  • Sonication: Briefly sonicating the assay plate after compound addition can help to dissolve small, stubborn precipitates. However, be mindful of potential heat generation and its effect on your biological system.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A1:

  • Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][12] This method is high-throughput and mimics the process often used in screening assays.[11]

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid compound present.[10][13] It is a more time-consuming but accurate measure of a compound's intrinsic solubility.

For early-stage drug discovery and troubleshooting precipitation in high-throughput screening (HTS), kinetic solubility is often the more relevant measurement.[6][10] Thermodynamic solubility becomes more critical during lead optimization and formulation development.[10]

Q2: Can I use a higher concentration of DMSO to dissolve my this compound compound?

A2: While increasing the DMSO concentration will likely improve solubility, it is crucial to consider its impact on the biological assay. High concentrations of DMSO can be cytotoxic, inhibit enzyme activity, or have other off-target effects. It is recommended to keep the final DMSO concentration in cell-based assays at or below 0.5% and to always run a vehicle control with the same DMSO concentration as your test compounds.

Q3: How can cyclodextrins improve the solubility of my compounds?

A3: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[3] They can form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin's cavity.[2] This complex is then more readily soluble in aqueous solutions. The effectiveness of this approach depends on the specific compound and cyclodextrin used.

Q4: Are there any structural modifications I can make to the this compound scaffold to improve solubility?

A4: Yes, medicinal chemistry strategies can be employed to enhance solubility. The pyridine scaffold itself generally improves water solubility compared to a benzene ring due to its polarity and weak basicity.[5][7] Further improvements can often be achieved by:

  • Introducing Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity.

  • Breaking Planarity: Modifying the structure to disrupt crystal packing can lower the energy required for dissolution.

  • Creating Ionizable Centers: As the pyridine nitrogen is weakly basic, introducing acidic or more basic functional groups can allow for salt formation, which often leads to significantly improved aqueous solubility.

Quantitative Data on Solubility Enhancement

Disclaimer: The following data is for pyrazolo[3,4-d]pyrimidine derivatives, a structurally related but different class of pyridine-containing heterocyclic compounds. This data is provided as an illustrative example of the potential for solubility enhancement using polymeric formulations. Similar strategies may be applicable to this compound compounds, but experimental validation is required.

Table 1: Apparent Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives with Polymeric Formulations

CompoundFormulationApparent Water Solubility (µg/mL)Fold Increase
Drug 1Unformulated< 1-
Drug 110% w/w in PVP-VA~30>30
Drug 2Unformulated< 1-
Drug 210% w/w in PVP-VA~30>30

Data adapted from a study on pyrazolo[3,4-d]pyrimidine derivatives, where the unformulated drugs had very low water solubility. The use of a polymeric formulation (Polyvinylpyrrolidone-vinyl acetate, PVP-VA) increased the apparent water solubility to approximately 30 µg/mL, enabling cell-based assays.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of compounds.

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Clear 96- or 384-well microplates

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Prepare a dilution series of your compound stock in DMSO.

  • Dispense a small volume (e.g., 1-2 µL) of each DMSO solution into the wells of the microplate.

  • Rapidly add the aqueous assay buffer to each well to achieve the final desired compound concentrations (e.g., 100 µL for a 96-well plate). The final DMSO concentration should be consistent across all wells.

  • Mix the plate thoroughly for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the light scattering at a specific wavelength (e.g., 620 nm) using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Materials:

  • Solid (crystalline) form of the test compound

  • Aqueous assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., buffer or mobile phase).

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

  • Data Analysis: The determined concentration is the thermodynamic solubility of the compound in that buffer at that temperature.[9]

Visualizations

Solubility_Troubleshooting_Workflow start Compound Precipitation in Aqueous Buffer check_conc Is the final concentration below the known solubility limit? start->check_conc lower_conc Lower the final compound concentration check_conc->lower_conc No optimize_dmso Optimize final DMSO concentration (e.g., 0.5-1.0%) check_conc->optimize_dmso Yes reassess Re-evaluate in Assay lower_conc->reassess use_excipients Employ Solubilizing Excipients optimize_dmso->use_excipients cyclodextrin Cyclodextrins (e.g., HP-β-CD) use_excipients->cyclodextrin surfactant Surfactants (e.g., Tween-80) use_excipients->surfactant adjust_ph Adjust Buffer pH (if compatible with assay) use_excipients->adjust_ph cyclodextrin->reassess surfactant->reassess adjust_ph->reassess

Caption: Troubleshooting workflow for compound precipitation.

Solubility_Strategy_Decision_Tree start Poorly Soluble This compound Compound screening_stage Assay Stage? start->screening_stage early_stage Early Stage / HTS screening_stage->early_stage Early lead_opt Lead Optimization screening_stage->lead_opt Late formulation_strategies Formulation Strategies early_stage->formulation_strategies medicinal_chemistry Medicinal Chemistry Modifications lead_opt->medicinal_chemistry co_solvent Co-solvent Optimization (e.g., DMSO, PEG) formulation_strategies->co_solvent excipients Use of Excipients (Cyclodextrins, Surfactants) formulation_strategies->excipients pH_adjustment pH Modification formulation_strategies->pH_adjustment add_polar_groups Add Polar Groups medicinal_chemistry->add_polar_groups create_salt Create Ionizable Center for Salt Formation medicinal_chemistry->create_salt

Caption: Decision tree for selecting a solubility enhancement strategy.

References

"strategies to reduce by-product formation in 1H-Pyrano[3,4-C]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1H-Pyrano[3,4-C]pyridines, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of by-product formation in the synthesis of 6-oxopyrano[3,4-c]pyridines starting from 2,2-dimethyltetrahydro-4H-pyran-4-one?

A1: The principal cause of by-product formation is the lack of regioselectivity during the Stork enamine acylation of the 2,2-dimethyltetrahydro-4H-pyran-4-one intermediate. The enamine formed from this cyclic ketone can be acylated at two different positions, C-3 and C-5. This non-regioselective acylation leads to a mixture of two isomeric β-dicarbonyl compounds: 3-acylpyran-4-ones and 5-acylpyran-4-ones.[1] Subsequent Knoevenagel condensation with 2-cyanoacetamide results in a mixture of the desired 1H-Pyrano[3,4-C]pyridine and its regioisomeric by-products.[1]

Q2: What are the common regioisomeric by-products observed in this synthesis?

A2: When starting with 2,2-dimethyltetrahydro-4H-pyran-4-one, the reaction can yield a mixture of up to three identifiable regioisomeric pyranopyridines.[1] The primary by-products are isomeric pyrano[3,4-c]pyridines and pyrano[4,3-b]pyridines, which arise from the initial non-selective acylation of the enamine intermediate.[1]

Q3: Can the reaction conditions of the Knoevenagel condensation step influence the product distribution?

A3: While the initial regioselectivity is determined in the acylation step, the conditions of the Knoevenagel condensation, such as the choice of catalyst and solvent, can influence the overall yield and potentially the ratio of cyclized products. The use of a weak base like diethylamine or piperidine is common for this step.[1] Optimizing these conditions can help improve the yield of the desired pyranopyridine product.

Q4: Are there alternative synthetic routes to improve the regioselectivity?

A4: Yes, alternative strategies can be employed to enhance regioselectivity. One approach is to use starting materials with directing groups that favor the formation of a single enamine isomer or direct the acylation to a specific position. Another strategy involves exploring different cyclization methods that are less sensitive to the initial mixture of β-dicarbonyl compounds. For instance, intramolecular Diels-Alder reactions of 1,2,4-triazines have been used to synthesize related naphthyridin-2(1H)-ones with high control over the substitution pattern.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1H-Pyrano[3,4-C]pyridines and provides potential solutions.

Issue 1: Low Yield of the Desired this compound Product
Possible Cause Suggested Solution
Incomplete enamine formation.Ensure anhydrous conditions and use a suitable secondary amine like morpholine or pyrrolidine. The reaction can be driven to completion by removing water, for example, by azeotropic distillation with a Dean-Stark trap.
Non-optimal Knoevenagel condensation conditions.Vary the base catalyst (e.g., diethylamine, piperidine, triethylamine) and solvent (e.g., ethanol, methanol). Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
Degradation of reactants or products.Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. Purify intermediates if necessary.
Issue 2: High Proportion of Regioisomeric By-products

This is the most common and challenging issue. The formation of regioisomers is primarily dictated by the acylation of the enamine intermediate.

Strategies to Influence Regioselectivity:

The acylation of the enamine can be influenced by kinetic versus thermodynamic control.

  • Kinetic Control: Favors the formation of the less substituted enolate/enamine, which in this case would lead to acylation at the C-5 position. To favor kinetic control, use a strong, sterically hindered base at low temperatures with short reaction times.

  • Thermodynamic Control: Favors the formation of the more substituted and more stable enolate/enamine, potentially leading to acylation at the C-3 position. This is typically achieved with a smaller, strong base at higher temperatures and longer reaction times.

Parameter Strategy to Favor C-5 Acylation (Kinetic Control) Potential Outcome
Temperature Conduct the enamine acylation at low temperatures (e.g., -78 °C to 0 °C).Reduces the rate of equilibration to the more stable enamine, favoring acylation at the less hindered C-5 position.
Base/Amine Use a bulkier secondary amine for enamine formation (e.g., diisopropylamine) to sterically hinder the C-3 position.May increase the preference for the less substituted enamine, leading to higher C-5 acylation selectivity.
Solvent Use aprotic, non-polar solvents for the acylation step.Can influence the aggregation state of intermediates and affect regioselectivity.
Acylating Agent Employ a more reactive acylating agent (e.g., acyl chloride vs. anhydride) at low temperatures.Can favor reaction at the more accessible kinetic site before equilibration occurs.

Illustrative Product Ratios under Different Conditions (Hypothetical)

Condition Desired Product (C-5 Acylation) By-product (C-3 Acylation) Reference
Standard (Reflux)60%40%Based on general observations of low regioselectivity[1]
Optimized (Low Temp)85%15%Hypothetical improvement based on kinetic control principles
Issue 3: Difficulty in Separating the Desired Product from Regioisomeric By-products

The similar structures of regioisomeric pyranopyridines can make their separation challenging.

Purification Method Recommended Approach
Column Chromatography Use a high-resolution silica gel column with a carefully optimized eluent system. A gradient elution from a non-polar to a more polar solvent system may be necessary to resolve closely eluting isomers. Chiral chromatography can be effective for separating diastereomers if a chiral center is present.
Fractional Crystallization This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. Experiment with a range of solvents and solvent mixtures to find conditions where one isomer preferentially crystallizes. Seeding with a pure crystal of the desired product can sometimes induce selective crystallization.
Preparative HPLC For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity products, although it is less suitable for large-scale purifications.
pH-Zone-Refining Counter-Current Chromatography This is an advanced chromatographic technique that has been successfully used to separate novel pyridine derivatives from synthetic mixtures.[3]

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is based on the established method and is known to produce a mixture of regioisomers.[1]

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2,2-dimethyltetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous benzene.

    • Add morpholine (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Remove the solvent under reduced pressure to obtain the crude enamine mixture.

  • Stork Enamine Acylation:

    • Dissolve the crude enamine in an anhydrous solvent such as THF or benzene.

    • Add a base such as triethylamine (1.5 equivalents).

    • Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

    • Hydrolyze the resulting iminium salt by adding dilute aqueous HCl and stirring.

    • Extract the β-dicarbonyl compounds with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Knoevenagel Condensation and Cyclization:

    • Dissolve the crude mixture of β-dicarbonyl compounds in ethanol.

    • Add 2-cyanoacetamide (1.1 equivalents) and diethylamine (0.2 equivalents).

    • Reflux the mixture for 4-6 hours (monitor by TLC).

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solution and purify the residue by column chromatography or crystallization.

Proposed Optimized Protocol for Reduced By-product Formation

This proposed protocol incorporates principles of kinetic control to favor acylation at the C-5 position.

  • Enamine Formation: (Same as standard protocol)

  • Kinetically Controlled Acylation:

    • Dissolve the crude enamine in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add a non-nucleophilic base such as triethylamine (1.5 equivalents).

    • Slowly add the acyl chloride (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction at low temperature with a saturated aqueous solution of NH4Cl.

    • Proceed with aqueous workup and extraction as in the standard protocol.

  • Knoevenagel Condensation and Cyclization: (Same as standard protocol)

Visualizations

Logical Workflow for Troubleshooting By-product Formation

troubleshooting_workflow start High Percentage of By-products Detected check_step Identify the Source of Isomers start->check_step acylation Regioisomers from Acylation Step? check_step->acylation cyclization Isomers from Cyclization? acylation->cyclization No optimize_acylation Optimize Acylation Conditions (Kinetic Control) acylation->optimize_acylation Yes optimize_cyclization Optimize Knoevenagel Conditions (Catalyst, Solvent, Temp) cyclization->optimize_cyclization Yes purification Implement Advanced Purification cyclization->purification No optimize_acylation->purification optimize_cyclization->purification end Pure Desired Product purification->end

Caption: Troubleshooting decision tree for addressing by-product formation.

Reaction Pathway for By-product Formation

reaction_pathway start 2,2-dimethyltetrahydro- 4H-pyran-4-one enamine Enamine Intermediate start->enamine c5_acylation C-5 Acylation (Kinetic Pathway) enamine->c5_acylation Less Hindered c3_acylation C-3 Acylation (Thermodynamic Pathway) enamine->c3_acylation More Hindered beta_diketone_desired 5-acyl-pyran-4-one c5_acylation->beta_diketone_desired beta_diketone_byproduct 3-acyl-pyran-4-one c3_acylation->beta_diketone_byproduct knoevenagel Knoevenagel Condensation (+ 2-cyanoacetamide) beta_diketone_desired->knoevenagel beta_diketone_byproduct->knoevenagel product Desired this compound knoevenagel->product byproduct Regioisomeric By-product knoevenagel->byproduct

Caption: Competing acylation pathways leading to product and by-product.

References

Technical Support Center: Refining Molecular Models for 1H-Pyrano[3,4-C]pyridine Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining molecular models for the accurate prediction of 1H-Pyrano[3,4-C]pyridine activity.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound derivatives?

A1: Derivatives of the this compound scaffold and its analogs have been reported to exhibit a range of biological activities, most notably neurotropic effects. These include anticonvulsant, anxiolytic, sedative, and antidepressant properties. Some derivatives have also been investigated for their potential as anti-inflammatory and antitumor agents.

Q2: What is a suitable starting point for building a molecular model to predict the activity of this compound derivatives?

A2: A good starting point is to develop a Quantitative Structure-Activity Relationship (QSAR) model. This involves compiling a dataset of this compound analogs with their experimentally determined biological activities. Molecular descriptors for these compounds can then be calculated and used to build a mathematical model that correlates the structural features with their activity.

Q3: Which protein targets are relevant for the molecular docking of this compound derivatives with suspected anticonvulsant activity?

A3: Given the anticonvulsant properties of these compounds, the GABA-A receptor is a primary target of interest. GABA-A receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system, and many anticonvulsant drugs act by modulating these receptors.

Q4: How can I experimentally validate the predictions from my molecular models?

A4: In vivo models, such as the pentylenetetrazole (PTZ)-induced seizure model in mice, are commonly used to assess anticonvulsant activity. For in vitro validation, cell viability assays like the MTT assay can be used to determine the cytotoxic effects of the compounds on relevant cell lines.

Troubleshooting Guides

Molecular Docking with AutoDock Vina

Q: My docking results for this compound derivatives are inconsistent and show high variability in binding energies for the same ligand. What could be the cause?

A: This issue often arises from the stochastic nature of the search algorithm in AutoDock Vina. To improve consistency, you can increase the exhaustiveness parameter in your configuration file. This will increase the computational time but allows for a more thorough search of the conformational space. Additionally, fixing the random seed with the --seed option can ensure reproducibility of your results.

Q: The predicted binding pose of my pyridine-containing ligand seems incorrect, with the pyridine nitrogen not forming expected interactions. How can I address this?

A: The orientation of the pyridine ring can be challenging for docking programs. Ensure that the protonation state of your ligand is correctly assigned, as this significantly influences its electrostatic interactions. Also, carefully define the grid box to encompass the entire binding site, allowing the ligand to orient itself freely. It may also be beneficial to perform multiple docking runs with slight variations in the grid box placement to explore different binding modes.

Q: I am getting a "hard failure" in my docking simulation, where the crystal structure is not predicted as the lowest energy conformation. What are my next steps?

A: A "hard failure" suggests a limitation in the scoring function. Consider using a different docking program with a different scoring function for comparison. Alternatively, you can use post-docking refinement techniques, such as molecular dynamics (MD) simulations, to get a more accurate estimation of the binding free energy.

QSAR Model Development

Q: My QSAR model has a high R² value but a low Q² value. What does this indicate?

A: A high R² (coefficient of determination) and a low Q² (cross-validated R²) is a classic sign of overfitting. This means your model performs well on the training data but is not predictive for new compounds. To address this, you can try reducing the number of descriptors in your model, using a more robust variable selection method, or increasing the diversity of your training set.

Q: How do I define the applicability domain of my QSAR model?

A: The applicability domain defines the chemical space in which the model's predictions are reliable. This can be determined by analyzing the range of descriptor values in the training set. Predictions for new compounds with descriptor values that fall outside this range should be treated with caution.

Quantitative Data Summary

Table 1: Anticonvulsant Activity of Pyrano[3,4-c][1][2][3]triazolo[4,3-a]pyridine Derivatives in the PTZ-induced Seizure Model.

CompoundED₅₀ (mg/kg)
5a28
5b41
5e32
5g21
5j41
5p45

Data extracted from a study on structurally related pyrano[3,4-c][1][2][3]triazolo[4,3-a]pyridine derivatives and is presented here as a reference for expected activity ranges.

Experimental Protocols

Molecular Docking Protocol using AutoDock Vina
  • Prepare the Receptor:

    • Obtain the 3D structure of the target protein (e.g., GABA-A receptor) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Save the prepared receptor in PDBQT format.

  • Prepare the Ligand:

    • Draw the 3D structure of the this compound derivative using a chemical drawing software.

    • Optimize the geometry of the ligand using a suitable force field.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Define the Grid Box:

    • Identify the binding site on the receptor.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box will be specified in the configuration file.

  • Create the Configuration File:

    • Create a text file specifying the paths to the receptor and ligand PDBQT files.

    • Define the center and dimensions of the grid box.

    • Set the exhaustiveness parameter (a value of 8 is the default, but can be increased for a more thorough search).

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The program will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Analyze the Results:

    • Visualize the predicted binding poses using a molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
  • Animals: Use male albino mice weighing 20-25g. House the animals in standard laboratory conditions with free access to food and water.

  • Drug Administration:

    • Dissolve the test compounds (this compound derivatives) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer the test compounds intraperitoneally (i.p.) at various doses.

    • The control group should receive the vehicle only. A positive control group can be treated with a known anticonvulsant drug like diazepam.

  • Induction of Seizures: 30 minutes after the administration of the test compounds, inject a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset of clonic convulsions (seizures characterized by rhythmic jerking of the limbs) for a period of 30 minutes.

  • Data Analysis:

    • Record the time to the onset of clonic convulsions for each animal.

    • Calculate the percentage of animals protected from seizures in each group.

    • Determine the median effective dose (ED₅₀) of the test compounds, which is the dose that protects 50% of the animals from seizures.

Visualizations

experimental_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation QSAR QSAR Model Development Prediction Prediction of Bioactivity QSAR->Prediction Docking Molecular Docking (GABA-A Receptor) Docking->Prediction Synthesis Synthesis of Derivatives Prediction->Synthesis PTZ_Assay PTZ-induced Seizure Assay (in vivo) Synthesis->PTZ_Assay MTT_Assay MTT Assay (in vitro Cytotoxicity) Synthesis->MTT_Assay gaba_pathway GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant Anticonvulsant Effect Reduced_Excitability->Anticonvulsant PyranoPyridine This compound Derivative PyranoPyridine->GABA_A Positive Allosteric Modulator

References

Technical Support Center: Enhancing the Stability of 1H-Pyrano[3,4-C]pyridine Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with 1H-Pyrano[3,4-C]pyridine derivatives. Our goal is to equip you with the knowledge to enhance the stability of these compounds and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives in in vivo studies?

A1: The main stability concerns for this compound derivatives in vivo are metabolic degradation and chemical instability. Metabolic degradation primarily occurs in the liver by cytochrome P450 enzymes, leading to rapid clearance and reduced exposure.[1][2] Chemical instability can arise from hydrolysis of labile functional groups or pH-dependent degradation in the gastrointestinal tract.

Q2: How can I proactively assess the in vivo stability of my this compound derivative?

A2: A tiered approach is recommended. Start with in vitro assays such as metabolic stability in liver microsomes or hepatocytes to predict in vivo clearance.[1] Subsequently, conduct pilot pharmacokinetic (PK) studies in animal models to determine the compound's half-life, clearance, and bioavailability.

Q3: What formulation strategies can be employed to enhance the stability of these derivatives?

A3: Formulation can significantly improve stability. For oral administration, enteric coatings can protect acid-labile compounds from the low pH of the stomach. For parenteral administration, the use of co-solvents, cyclodextrins, or lipid-based formulations can enhance solubility and protect against degradation.

Q4: Can structural modifications to the this compound scaffold improve in vivo stability?

A4: Yes, structural modifications are a key strategy. Introducing electron-withdrawing groups or blocking metabolically susceptible sites can reduce metabolic degradation.[3] For example, replacing a metabolically labile methyl group with a trifluoromethyl group can enhance metabolic stability.[4]

Q5: What are the initial signs of compound instability in an in vivo experiment?

A5: Signs of instability include unexpectedly low plasma concentrations, high variability in pharmacokinetic data between subjects, and a lack of dose-proportional exposure. If the observed efficacy in an in vivo model is significantly lower than predicted from in vitro potency, compound instability should be investigated.

Troubleshooting Guides

Issue 1: Rapid Clearance and Low Exposure In Vivo

Question: My this compound derivative shows excellent in vitro potency, but I'm observing very low plasma concentrations and rapid clearance in my mouse model. What could be the cause and how can I troubleshoot this?

Answer:

Potential Cause 1: High First-Pass Metabolism The compound may be extensively metabolized in the liver before reaching systemic circulation. The pyridine and pyran rings can be susceptible to oxidation by cytochrome P450 enzymes.[2]

  • Troubleshooting Steps:

    • Conduct an in vitro metabolic stability assay using liver microsomes from the same species used in your in vivo study. This will help quantify the intrinsic clearance of your compound.

    • Identify the site of metabolism through metabolite identification studies using techniques like high-resolution mass spectrometry (HRMS).

    • Synthesize analogues with modifications at the metabolically labile positions. For instance, deuteration or fluorination at the site of metabolism can block enzymatic degradation.

Potential Cause 2: Poor Absorption The compound may have low solubility or permeability, leading to poor absorption from the gastrointestinal tract after oral dosing.

  • Troubleshooting Steps:

    • Determine the aqueous solubility of your compound at different pH values.

    • Perform a Caco-2 permeability assay to assess its potential for intestinal absorption.

    • Consider alternative formulations to improve solubility, such as creating a salt form or using solubility-enhancing excipients.

    • Administer the compound via a different route , such as intravenous (IV) injection, to bypass absorption barriers and determine the true clearance.

Issue 2: High Variability in Pharmacokinetic (PK) Data

Question: I'm seeing significant variability in the plasma concentrations of my this compound derivative between individual animals in the same dosing group. What could be causing this and how can I address it?

Answer:

Potential Cause 1: Formulation Issues If the compound is not fully dissolved or forms a suspension, the actual dose administered to each animal may vary.

  • Troubleshooting Steps:

    • Visually inspect the formulation for any precipitation or non-homogeneity before and during administration.

    • Ensure the formulation protocol is robust and consistently produces a clear solution or a uniform suspension.

    • Consider using a different vehicle or a more sophisticated formulation approach to ensure consistent dosing.

Potential Cause 2: Chemical Instability in the Formulation or In Vivo The compound may be degrading in the dosing vehicle or rapidly upon administration.

  • Troubleshooting Steps:

    • Assess the stability of the compound in the dosing vehicle over the duration of the study.

    • Perform forced degradation studies under acidic, basic, and oxidative conditions to identify potential degradation pathways.[5]

    • Analyze plasma samples for potential degradation products using LC-MS/MS.

Quantitative Data Summary

The following table provides a hypothetical summary of stability data for a series of this compound derivatives with different substitutions. This data is for illustrative purposes to demonstrate how structural modifications can impact stability parameters.

Compound IDR1-SubstituentR2-SubstituentMouse Liver Microsomal Half-life (t½, min)In Vivo Half-life (t½, hours) in Mice
PYR-001 -H-CH₃150.5
PYR-002 -F-CH₃451.5
PYR-003 -H-CF₃> 1204.2
PYR-004 -Cl-Cyclopropyl903.1

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a this compound derivative by liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (from the species of interest, e.g., mouse, rat, human)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Acetonitrile or methanol with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of a this compound derivative under stress conditions.

Materials:

  • Test compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC or UPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Neutral Hydrolysis: Dissolve the compound in water and heat.

  • At appropriate time points, take samples from each stress condition, neutralize if necessary, and dilute.

  • Analyze the samples by HPLC or LC-MS to separate and identify the degradation products.[5][6] Compare the chromatograms of the stressed samples to that of an unstressed control.

Visualizations

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Troubleshooting & Optimization solubility Aqueous Solubility pk_study Pharmacokinetic Study (Rodent) solubility->pk_study permeability Caco-2 Permeability permeability->pk_study microsomal_stability Liver Microsomal Stability microsomal_stability->pk_study metabolite_id Metabolite Identification pk_study->metabolite_id Low Exposure? formulation Formulation Optimization pk_study->formulation High Variability? structural_mod Structural Modification metabolite_id->structural_mod formulation->pk_study Re-evaluate structural_mod->microsomal_stability Re-screen

Caption: Workflow for assessing and enhancing the in vivo stability of drug candidates.

Caption: Potential degradation pathways for this compound derivatives.

References

Technical Support Center: Method Development for Chiral Separation of 1H-Pyrano[3,4-C]pyridine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 1H-Pyrano[3,4-C]pyridine enantiomers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Encountering issues during method development is common. This section provides a guide to identifying and resolving frequent problems in the chiral separation of this compound enantiomers via High-Performance Liquid Chromatography (HPLC).

Common HPLC Problems and Solutions for Chiral Separation

ProblemPotential CausesRecommended Solutions
Poor or No Enantiomeric Resolution - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Co-elution with impurities.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides).- Modify the mobile phase by changing the organic modifier, its percentage, or adding acidic/basic additives.- Optimize the column temperature, as it can significantly impact selectivity.- Ensure sample purity or develop a gradient elution to separate impurities.
High Backpressure - Blockage in the HPLC system (e.g., inlet frit, guard column).[1]- Sample precipitation in the mobile phase.- Incompatible solvent use that damages the stationary phase.[1]- Reverse flush the column (if permitted by the manufacturer) to dislodge particulates from the inlet frit.[1]- Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.- Verify solvent compatibility with the specific chiral column being used; some solvents can irreversibly damage coated CSPs.[1]
Peak Tailing or Asymmetry - Secondary interactions between the analyte and the stationary phase.- Column overload.- Presence of a void at the column inlet.[1]- Add a mobile phase modifier (e.g., a small amount of acid or base) to reduce secondary interactions.- Reduce the injection volume or sample concentration.- If a void is suspected, replacing the column is often necessary.[1]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- "Additive memory effect" where modifiers from previous runs affect the current separation.[2]- Prepare fresh mobile phase for each run and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Implement a thorough column wash and equilibration protocol between different methods or after using additives.[2]
Loss of Column Efficiency - Adsorption of contaminants on the column head.[1]- Degradation of the chiral stationary phase.- Partial blockage of the inlet frit.[1]- Use a guard column to protect the analytical column.- For immobilized columns, flush with a strong, compatible solvent to remove contaminants.[1]- For coated columns, follow the manufacturer's instructions for washing, often with a solvent like isopropanol.[1]

Frequently Asked Questions (FAQs)

This section addresses specific questions that may arise during the development of a chiral separation method for this compound enantiomers.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating heterocyclic compounds like 1H-Pyrano[3,4-C]pyridines?

A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the chiral separation of a wide range of compounds, including heterocycles.[3] Macrocyclic glycopeptide columns are also a strong alternative, particularly for polar molecules.[4] The selection process is largely empirical, so it is highly recommended to screen a variety of CSPs with different selectivities.[5][6]

Q2: What are the key considerations for selecting a mobile phase for chiral HPLC?

A2: The choice of mobile phase depends on the CSP and the analyte. The three common modes are:

  • Normal Phase: Typically uses a nonpolar solvent like hexane with a polar modifier such as ethanol or isopropanol. This mode often provides good selectivity on polysaccharide-based CSPs.[3]

  • Reversed-Phase: Uses a polar mobile phase, such as a mixture of water or buffer with methanol or acetonitrile. This is common for cyclodextrin-based CSPs.[5]

  • Polar Organic Mode: Employs polar organic solvents like methanol or acetonitrile, sometimes with additives. This mode can offer short analysis times and good peak shapes.[3]

For 1H-Pyrano[3,4-C]pyridines, starting with a normal phase or polar organic mode on a polysaccharide column is a logical approach.

Q3: My resolution is poor. How can I improve it?

A3: To improve resolution, you can try the following:

  • Optimize the Mobile Phase: Adjust the ratio of the strong to weak solvent. For normal phase, changing the percentage of the alcohol modifier can have a significant effect.

  • Change the Organic Modifier: Switching from ethanol to isopropanol, or vice versa, can alter the selectivity.

  • Introduce an Additive: Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.

  • Lower the Flow Rate: This can increase the efficiency of the separation, leading to better resolution, although it will increase the run time.

  • Decrease the Temperature: Lowering the column temperature often enhances enantioselectivity.

Q4: I am observing a "memory effect" with my chiral column. What is this and how can I prevent it?

A4: An additive memory effect occurs when mobile phase additives (especially acids or bases) from a previous analysis adsorb onto the stationary phase and influence the results of subsequent injections, even with a different mobile phase.[2] This can lead to inconsistent retention times and resolution.[2] To prevent this, it is crucial to have a dedicated column for specific methods or to implement a rigorous washing procedure to flush the column of any modifiers before switching to a new method.[2]

Experimental Protocol: A General Approach

The following is a representative experimental protocol for developing a chiral separation method for this compound enantiomers.

1. Sample Preparation:

  • Dissolve the racemic this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

2. HPLC Conditions for Screening:

  • Columns: Start by screening a set of polysaccharide-based columns (e.g., cellulose and amylose derivatives).

  • Mobile Phase:

    • Normal Phase: n-Hexane/Ethanol (90:10, v/v)

    • Polar Organic: Acetonitrile/Methanol (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Injection Volume: 5 µL

3. Method Optimization:

  • Based on the initial screening results, select the column and mobile phase mode that shows the best initial separation.

  • Systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier in normal phase from 5% to 20%).

  • If peak shape is poor, introduce a small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA).

  • Optimize the flow rate and temperature to achieve the best balance of resolution and analysis time.

Representative Chromatographic Data

ParameterCondition 1Condition 2Condition 3
Column Cellulose-based CSPCellulose-based CSPAmylose-based CSP
Mobile Phase Hexane:IPA (90:10)Hexane:IPA:TFA (90:10:0.1)ACN:MeOH (50:50)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Retention Time (Enantiomer 1) 8.2 min7.5 min5.1 min
Retention Time (Enantiomer 2) 9.5 min9.2 min5.9 min
Resolution (Rs) 1.31.81.6

Note: The data presented above are for illustrative purposes and will vary depending on the specific this compound derivative and instrumentation.

Visualization of Method Development Workflow

The following diagram illustrates a logical workflow for the development of a chiral separation method.

Chiral_Method_Development_Workflow start Start: Racemic Mixture of This compound knowledge Literature Review & Compound Property Analysis start->knowledge csp_selection Select Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic Glycopeptide) knowledge->csp_selection mode_selection Select Mobile Phase Modes (Normal, Reversed, Polar Organic) csp_selection->mode_selection screening Initial Screening Experiments mode_selection->screening evaluation Evaluate Results: Resolution, Peak Shape, Retention Time screening->evaluation optimization Method Optimization: - Mobile Phase Composition - Additives - Temperature - Flow Rate evaluation->optimization Separation Achieved no_separation No Separation or Poor Resolution evaluation->no_separation No/Poor Separation validation Method Validation: Robustness, Repeatability optimization->validation final_method Final Chiral Separation Method validation->final_method no_separation->csp_selection Select New CSP/Mode

Caption: Workflow for Chiral HPLC Method Development.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Pyrano[3,4-C]pyridine Leads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of promising 1H-Pyrano[3,4-C]pyridine leads.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound derivatives.

Issue 1: Low Reaction Yield

Question: We are experiencing significantly lower than expected yields when scaling up the multi-component synthesis of our target this compound derivative. What are the potential causes and how can we improve the yield?

Answer: Low yields during scale-up are a common challenge and can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality and Stoichiometry: On a larger scale, the purity of starting materials becomes more critical. Verify the purity of all reactants and solvents. In multi-component reactions, the order of addition and precise stoichiometry are crucial for minimizing side product formation.[1] A slight excess of one reactant, which might be negligible at the lab scale, can lead to significant impurity formation at a larger scale.

  • Reaction Conditions:

    • Temperature: Inadequate temperature control can lead to the formation of side products. Ensure uniform heating and efficient stirring to maintain a consistent internal temperature throughout the larger reaction vessel.

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. While a particular solvent may work well on a small scale, a different solvent or a co-solvent system might be necessary for optimal performance at a larger volume. For instance, greener solvents or aqueous micellar conditions have shown to improve yields in similar syntheses.[2]

    • Catalyst: If a catalyst is used, its activity and loading are critical. Ensure the catalyst is not deactivated and that the loading is optimized for the larger scale. In some cases, switching to a more robust catalyst may be necessary.

  • Mixing and Mass Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirring mechanism is adequate for the scale and viscosity of the reaction mixture.

  • Work-up and Purification: Product loss during extraction, filtration, and chromatography is more pronounced at scale. Optimize your work-up procedure to minimize handling losses. Consider alternative purification methods like crystallization, which can be more efficient for larger quantities.

Issue 2: Poor Regioselectivity

Question: Our synthesis is producing a mixture of regioisomers of the desired this compound, and the ratio is unfavorable. How can we improve the regioselectivity of the reaction?

Answer: Controlling regioselectivity is a key challenge in the synthesis of substituted pyridines. Here are some strategies to address this issue:

  • Directing Groups: The presence and nature of directing groups on your starting materials can significantly influence the regiochemical outcome. Strategically placed electron-withdrawing or electron-donating groups can favor the formation of one regioisomer over another.

  • Reaction Mechanism and Intermediates: A thorough understanding of the reaction mechanism is essential. For instance, in reactions involving unsymmetrical intermediates, the relative electrophilicity of different reaction sites can dictate the final product distribution.[3]

  • Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity. Screening different catalyst/ligand combinations is often necessary to find the optimal system for your specific transformation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition states of competing reaction pathways, thereby affecting the regioselectivity. Experiment with a range of solvents to identify the one that provides the best isomeric ratio.

  • Temperature: Reaction temperature can also play a role in regioselectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might lead to the kinetically controlled product.

Issue 3: Product Purification and Isolation Challenges

Question: We are struggling with the purification of our scaled-up this compound product. Column chromatography is becoming impractical, and the product is difficult to crystallize. What are our options?

Answer: Purification is a major bottleneck in scaling up chemical syntheses. Here are some alternative approaches to consider:

  • Crystallization: Even if initial attempts were unsuccessful, crystallization is often the most scalable and cost-effective purification method.

    • Solvent Screening: Systematically screen a wide range of single and mixed solvent systems.

    • Seeding: Use a small amount of pure product as a seed crystal to induce crystallization.

    • Cooling Profile: Control the cooling rate. Slow cooling often leads to larger, purer crystals.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution can significantly alter its solubility and promote crystallization.

  • Trituration: This involves suspending the crude product in a solvent in which the desired compound is insoluble, but the impurities are soluble. The solid product can then be isolated by filtration.

  • Preparative HPLC: While still a chromatographic method, preparative high-performance liquid chromatography (prep-HPLC) can handle larger quantities of material than traditional column chromatography and offers higher resolution.

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical CO2 as the mobile phase. It can be particularly effective for purifying chiral compounds and can be faster than traditional HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound derivatives?

A1: Scaling up any chemical reaction introduces new safety challenges. Key considerations include:

  • Exothermic Reactions: Many reactions, especially those involving strong acids, bases, or oxidizing agents, can be exothermic. Ensure your reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.

  • Reagent Handling: Handling larger quantities of chemicals requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).

  • Pressure Build-up: Be aware of reactions that may generate gaseous byproducts, which can lead to a dangerous build-up of pressure in a closed system.

  • Waste Disposal: The larger scale will generate more waste. Ensure you have a proper waste management plan in place that complies with all relevant regulations.

Q2: How can we optimize the reaction time for a scaled-up synthesis?

A2: Reaction times that are optimal on a small scale may not be directly transferable to a larger scale. To optimize reaction time:

  • Reaction Monitoring: Implement in-process controls (e.g., TLC, LC-MS, NMR) to monitor the progress of the reaction. This will allow you to determine the point of maximum conversion and avoid unnecessarily long reaction times which can lead to decomposition or side product formation.

  • Temperature and Concentration: Increasing the reaction temperature (within safe limits) or the concentration of reactants can often reduce the required reaction time. However, these changes should be evaluated carefully to ensure they do not negatively impact yield or purity.

Q3: What are the most common side products in multi-component reactions for pyridine synthesis, and how can they be minimized?

A3: Common side products in multi-component pyridine syntheses, such as the Hantzsch reaction, can include intermediates that fail to cyclize, products of self-condensation of the starting materials, and regioisomers.[1] To minimize these:

  • Control Stoichiometry: As mentioned earlier, precise control over the molar ratios of the reactants is critical.

  • Order of Addition: The sequence in which the components are added can significantly influence the outcome. Experiment with different addition orders to find the optimal procedure.

  • Reaction Conditions: Fine-tuning the temperature, solvent, and catalyst can help to favor the desired reaction pathway and suppress the formation of side products.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Representative Pyranopyridine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol8012<10
2Piperidine (10)Ethanol80665
3L-Proline (10)DMSO100478
4Sc(OTf)₃ (5)Acetonitrile80385
5Fe₃O₄@SiO₂-SO₃H (cat.)Water90292

Table 2: Influence of Solvent on Reaction Time and Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1101255
2DMF120872
3Ethanol80668
4Water100489
5[bmim]BF₄100295

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Substituted this compound via a One-Pot, Three-Component Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Aldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • 4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 eq)

  • Piperidine (0.2 eq)

  • Ethanol (5 mL per gram of aldehyde)

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted aldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol.

  • Stir the mixture at room temperature for 10 minutes.

  • Add piperidine to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to afford the desired this compound derivative.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds TBK1 TBK1 Receptor->TBK1 Activates IKKε IKKε Receptor->IKKε Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IKKε->IRF3 Phosphorylates Phosphorylated_IRF3 p-IRF3 IRF3->Phosphorylated_IRF3 IRF3_Dimer p-IRF3 Dimer Phosphorylated_IRF3->IRF3_Dimer Dimerizes Pyrano_Pyridine This compound Lead Pyrano_Pyridine->TBK1 Inhibits Gene_Expression Type I IFN Gene Expression IRF3_Dimer->Gene_Expression Induces Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aldehyde - Malononitrile - Pyranone - Catalyst - Solvent Start->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cooling and Filtration Monitoring->Workup Complete Purification Washing and/or Recrystallization Workup->Purification Analysis Characterization: - NMR - MS - Purity (HPLC) Purification->Analysis End End Analysis->End

References

Validation & Comparative

A Comparative Analysis of 1H-Pyrano[3,4-C]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the synthesis, chemical properties, and biological activities of two promising heterocyclic scaffolds.

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as the basis for new therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, fused pyridine rings have consistently demonstrated a remarkable breadth of biological activities. This guide provides a detailed comparative analysis of two such scaffolds: 1H-Pyrano[3,4-C]pyridine and pyrazolo[3,4-b]pyridine. While the latter has been extensively studied and has given rise to several clinical candidates, the former represents a less explored but potentially valuable scaffold. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate the potential of these scaffolds in their own research endeavors.

Physicochemical Properties and Synthesis

A fundamental aspect of any medicinal chemistry program is the accessibility and tunability of the core scaffold. The physicochemical properties and synthetic routes for both this compound and pyrazolo[3,4-b]pyridine are summarized below.

PropertyThis compoundPyrazolo[3,4-b]pyridine
Molecular Formula C₈H₇NO[1]C₆H₅N₃[2]
Molecular Weight 133.15 g/mol [1]119.12 g/mol [2]
General Synthetic Routes Limited information available. One described method involves the reaction of 2,2-dimethyltetrahydro-4H-pyran-4-one with morpholine to form an enamine, followed by acylation and subsequent condensation with 2-cyanoacetamide.[3]Multiple well-established routes exist, including: - Annelation of a pyrazole ring onto a pyridine precursor (e.g., from 2-halopyridines).[4] - Annelation of a pyridine ring onto a pyrazole precursor (e.g., from 5-aminopyrazoles).[2][5] - Three-component reactions.[2]

Comparative Biological Activities

The true potential of a scaffold lies in its ability to interact with biological targets and elicit a therapeutic response. The known biological activities of derivatives of both scaffolds are presented below, highlighting the current state of research.

Biological ActivityThis compound DerivativesPyrazolo[3,4-b]pyridine Derivatives
Neurotropic Anticonvulsant: Several derivatives have shown pronounced anticonvulsant action in pentylenetetrazole (PTZ) seizure models.[6][7] Anxiolytic: Anxiolytic effects have been observed in the elevated plus-maze (EPM) model.[7]Anxiolytic-like effects have been reported for some derivatives.
Anticancer Limited data available. Some alkaloids of the pyrano[3,4-c]pyridine series are mentioned to have antitumor effects, though specific data is scarce.[7]Potent anticancer activity has been demonstrated against various cancer cell lines including lung, liver, and colon cancer.[8] Some derivatives act as kinase inhibitors (e.g., TRK, TBK1) involved in cancer progression.[9][10]
Antimicrobial No significant data found.Antibacterial activity against both Gram-positive and Gram-negative bacteria has been reported.[11] Some derivatives also exhibit antifungal properties.
Kinase Inhibition No significant data found.A well-established scaffold for kinase inhibitors , targeting a wide range of kinases including those involved in cancer and inflammatory diseases.[9][10][12][13]
Other Activities Hypotensive, antipsychotic, and anti-inflammatory effects have been mentioned for some alkaloids in this series.[7]Have been investigated for a wide array of other activities including as Factor Xa inhibitors for antithrombotic therapy.[14]

Experimental Protocols

To aid in the practical application of this information, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of 6-oxopyrano[3,4-c]pyridines involves a multi-step process:[3]

  • Enamine Formation: Reaction of a starting ketone, such as 2,2-dimethyltetrahydro-4H-pyran-4-one, with morpholine in a suitable solvent like benzene.

  • Acylation: The resulting isomeric enamines are then acylated with acyl chlorides under Stork conditions to yield β-dicarbonyl compounds.

  • Cyclization: The mixture of β-dicarbonyl compounds is reacted with 2-cyanoacetamide in ethanol in the presence of a base like diethylamine, following the Knoevenagel condensation, to afford the target pyrano[3,4-c]pyridines.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from 5-Aminopyrazole

A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the annelation of a pyridine ring onto a 5-aminopyrazole precursor.[2][5]

  • Condensation: A 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

  • Cyclization: The intermediate undergoes an intramolecular cyclization, often acid-catalyzed, to form the fused pyridine ring.

  • Aromatization: The resulting dihydropyrazolopyridine is then oxidized to the aromatic pyrazolo[3,4-b]pyridine.

In Vitro Kinase Inhibition Assay for Pyrazolo[3,4-b]pyridine Derivatives

The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against a specific kinase (e.g., TBK1) can be assessed using various assay platforms.[9]

  • Assay Platforms: Z′-LYTE and Adapta kinase activity assays or LanthaScreen Eu Kinase Binding Assays are commonly used.

  • Procedure: The assay is typically performed in a 96-well plate format. The kinase, a fluorescently labeled peptide substrate, and ATP are incubated with varying concentrations of the test compound.

  • Detection: After incubation, the reaction is stopped, and the phosphorylation of the substrate is measured. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing for Pyrazolo[3,4-b]pyridine Derivatives

The antimicrobial activity can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

This is a standard screening test for anticonvulsant drugs.[8][11][15][16]

  • Animal Preparation: Mice are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection, at a predetermined time before PTZ injection.

  • Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 80 mg/kg) is administered subcutaneously or intraperitoneally.

  • Observation: The animals are observed for a specific period (e.g., 30 minutes) for the onset and severity of seizures, which are typically scored based on a standardized scale (e.g., from no response to tonic-clonic seizures).

  • Data Analysis: The ability of the test compound to prevent or delay the onset of seizures compared to the vehicle control group is evaluated.

Elevated Plus Maze (EPM) Test in Mice

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][17][18][19][20]

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: A mouse is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are provided.

G General Kinase Inhibition Signaling Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., TBK1) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellProliferation Cell Proliferation GeneExpression->CellProliferation Leads to Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Inhibitor->Kinase2 Inhibits

Caption: A representative signaling pathway illustrating kinase inhibition by a pyrazolo[3,4-b]pyridine derivative.

G Workflow for In Vitro Anticancer Activity Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Start Cancer Cell Line Plate Seed cells in 96-well plate Start->Plate Treat Add varying concentrations of test compounds Plate->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solvent Add solubilization solution Incubate2->Add_Solvent Read_Absorbance Measure absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability Calculate cell viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: A general experimental workflow for evaluating the anticancer activity of compounds using the MTT assay.[21][22][23]

Conclusion

This comparative guide highlights the significant disparity in the current research status between the this compound and pyrazolo[3,4-b]pyridine scaffolds. The pyrazolo[3,4-b]pyridine framework is a well-established and highly versatile scaffold with a vast and growing body of literature supporting its use in the development of a wide range of therapeutic agents, most notably as kinase inhibitors for cancer therapy. Its synthetic accessibility and the extensive structure-activity relationship data available make it an attractive starting point for new drug discovery programs.

In contrast, the this compound scaffold remains largely underexplored. The existing data, although limited, suggests a potential for this scaffold in the area of neurotherapeutics, particularly as anticonvulsant and anxiolytic agents. The limited synthetic routes and biological data represent both a challenge and an opportunity. For researchers seeking to explore novel chemical space with the potential for discovering new biological activities, the this compound scaffold offers a promising, albeit less-trodden, path. Further investigation into the synthesis of diverse libraries of this compound derivatives and their subsequent screening against a broad range of biological targets is warranted to fully elucidate the therapeutic potential of this intriguing heterocyclic system.

References

A Comparative Guide to Heterocyclic Kinase Inhibitors: 1H-Pyrano[3,4-C]pyridine in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. While numerous nitrogen-containing heterocycles have been extensively explored and have led to clinically approved drugs, the potential of other scaffolds, such as the 1H-Pyrano[3,4-C]pyridine system, remains less defined. This guide provides a comparative overview of the this compound scaffold against well-established heterocyclic systems—namely pyrazolopyridines, quinolines, and indoles—in the context of kinase inhibition. The comparison is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Overview of Heterocyclic Scaffolds in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy. The core heterocyclic scaffold of these inhibitors is crucial for establishing key interactions within the ATP-binding pocket, particularly with the hinge region, and serves as a foundation for building selectivity and potency.

This compound: An Underexplored Scaffold

The this compound scaffold is a fused heterocyclic system that is a bioisostere of other established kinase inhibitor scaffolds like the pyrazolopyridines. However, a comprehensive review of the current scientific literature reveals a notable scarcity of quantitative data on its efficacy as a kinase inhibitor. While its synthesis and potential in other therapeutic areas have been described, its application in kinase inhibition remains a largely unexplored frontier. The structural similarity to known hinge-binding motifs suggests its potential, but this is yet to be substantiated by extensive experimental data.

Pyrazolopyridines: A Versatile and Privileged Scaffold

In contrast, pyrazolopyridines, in their various isomeric forms (e.g., 1H-pyrazolo[3,4-b]pyridine, 1H-pyrazolo[4,3-c]pyridine), are well-established and privileged scaffolds in kinase inhibitor design. Their ability to form crucial hydrogen bonds with the kinase hinge region has been exploited to develop potent and selective inhibitors for a wide range of kinases.

Quinolines and Indoles: Clinically Validated Scaffolds

Quinolines and indoles are other prominent heterocyclic cores that have given rise to numerous approved kinase inhibitors. Their chemical tractability and ability to be readily functionalized have made them staples in medicinal chemistry campaigns targeting kinases.

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 values) of representative compounds from the pyrazolopyridine, quinoline, and indole classes against various kinases. Due to the lack of available data, a similar table for this compound-based inhibitors cannot be provided at this time.

Table 1: Inhibitory Activity of Pyrazolopyridine-Based Kinase Inhibitors

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference
1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 15y) TBK10.2[1]
1H-Pyrazolo[3,4-c]pyridine Derivative (Compound 6) HPK1144[2]
1H-Pyrazolo[3,4-b]pyridine Derivative CDK2460[3]
1H-Pyrazolo[3,4-b]pyridine Derivative CDK9262[3]

Table 2: Inhibitory Activity of Quinoline-Based Kinase Inhibitors

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference
3H-Pyrazolo[4,3-f]quinoline Derivative (Compound 20) FLT3-ITD3[4]
Quizartinib (FLT3 Inhibitor) FLT3-ITDComparable to Compound 20[4]

Table 3: Inhibitory Activity of Indole-Based Kinase Inhibitors

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference
Oxindole-benzofuran hybrid CDK2/GSK-3βNot Specified[5]
Indole Carboxylic Acid Conjugate (In-9) K562 cells100[5]

Key Signaling Pathways in Cancer

Understanding the signaling pathways regulated by the targeted kinases is crucial for rational drug design and for elucidating the mechanism of action of inhibitors. Below are graphical representations of key pathways frequently targeted by the discussed classes of inhibitors.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PI3K_AKT->Transcription

Caption: The EGFR signaling cascade, a key driver of cell proliferation.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for common assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Workflow:

Kinase_Assay_Workflow ADP-Glo™ Kinase Assay Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection A Combine Kinase, Substrate, ATP, and Inhibitor B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent B->C D Incubate to Deplete ATP C->D E Add Kinase Detection Reagent D->E F Incubate to Convert ADP to ATP and Generate Luminescence E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Methodology:

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound (inhibitor). The final reaction volume is typically 5-10 µL. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor. IC50 values are then calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Workflow:

MTT_Assay_Workflow MTT Cell Proliferation Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell proliferation assay.

Detailed Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. IC50 values, the concentration of inhibitor that causes 50% inhibition of cell growth, are calculated from the dose-response curves.

Conclusion

The landscape of kinase inhibitor discovery is rich with diverse heterocyclic scaffolds that have proven to be effective starting points for the development of targeted therapies. Pyrazolopyridines, quinolines, and indoles stand out as clinically validated and extensively researched cores, with a wealth of publicly available data on their inhibitory activities against a multitude of kinases.

In contrast, the This compound scaffold represents a significant knowledge gap in the field of kinase inhibition. While its structural features suggest potential for interaction with the kinase hinge region, the lack of experimental data makes a direct comparison of its performance challenging. This presents both a challenge and an opportunity for medicinal chemists and drug discovery scientists. The exploration of this and other novel heterocyclic systems could lead to the identification of inhibitors with unique selectivity profiles and improved pharmacological properties. Future research efforts focused on the synthesis and biological evaluation of this compound-based compound libraries against a broad panel of kinases are warranted to fully assess the potential of this underexplored scaffold.

References

Pyrano[3,4-c]pyridine Derivatives Show Promising Anticonvulsant and Anxiolytic Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel pyrano[3,4-c]pyridine derivatives has demonstrated their potential as neurotropic agents, exhibiting significant anticonvulsant and anxiolytic activities in murine models. These findings position this class of compounds as a subject of interest for the development of new therapeutics for neurological disorders.

A recent study investigated a series of newly synthesized derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which are based on the pyrano[3,4-c]pyridine scaffold. The research found that several of these compounds exhibited potent anticonvulsant properties in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) seizure tests.[1] Notably, their efficacy was comparable to the commercial drug diazepam, a well-established anxiolytic and anticonvulsant.[1]

Comparative Efficacy in Anticonvulsant and Anxiolytic Assays

The in vivo efficacy of these compounds was assessed using standardized rodent behavioral models. The data presented below summarizes the anticonvulsant and anxiolytic effects of the most active 1H-Pyrano[3,4-C]pyridine derivatives in comparison to diazepam.

CompoundAnticonvulsant Activity (PTZ test, ED₅₀ mg/kg)Anxiolytic Activity (Elevated Plus-Maze)Sedative Effect (Open Field Test)
3b 24Anxiolytic EffectSome Sedative Effect
3c 32Anxiolytic EffectActivating Effect
3d 28Anxiolytic EffectActivating Effect
3e 44Anxiolytic EffectSome Sedative Effect
3f 29Anxiolytic EffectActivating Effect
4b 36Anxiolytic EffectActivating Effect
4c 33Anxiolytic EffectActivating Effect
4d 26Anxiolytic EffectActivating Effect
4e 30Anxiolytic EffectActivating Effect
Diazepam Not Reported in this studyStandard AnxiolyticKnown Sedative

Experimental Protocols

The evaluation of the neurotropic activity of the this compound derivatives involved several key experimental procedures:

Pentylenetetrazole (PTZ) Seizure Test: This model is used to induce clonic seizures in mice to assess the anticonvulsant properties of the compounds.

  • Animals: Male albino mice (22-26 g).

  • Procedure: The test compounds were administered intraperitoneally (i.p.) at various doses. After a specified time, a convulsive dose of pentylenetetrazole (80 mg/kg) was injected subcutaneously. The animals were then observed for the presence or absence of clonic seizures for 30 minutes.

  • Endpoint: The dose of the compound that protected 50% of the animals from seizures (ED₅₀) was calculated.[1]

Elevated Plus-Maze (EPM) Test: This test is a widely used behavioral assay to assess the anxiolytic effects of pharmacological agents.

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Procedure: Mice are placed at the center of the maze and allowed to explore for a 5-minute period. The number of entries and the time spent in the open and closed arms are recorded.

  • Endpoint: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[1]

Open Field Test: This test is used to evaluate general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square arena with walls.

  • Procedure: Animals are placed in the center of the open field, and their movements, including horizontal (distance traveled) and vertical (rearing) activities, are recorded for a specific duration.

  • Endpoint: Changes in locomotor activity can indicate either sedative or stimulant effects of the tested compounds.[1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anxiolytic effects of the this compound derivatives using the Elevated Plus-Maze test.

G cluster_0 Animal Preparation cluster_1 Elevated Plus-Maze Test cluster_2 Data Analysis cluster_3 Interpretation A Acclimatization of Mice B Compound Administration (i.p.) A->B C Placement in Center of Maze B->C D 5-minute Observation Period C->D E Recording of Arm Entries and Duration D->E F Calculation of Time in Open Arms E->F G Calculation of Entries into Open Arms E->G H Statistical Comparison to Control F->H G->H I Anxiolytic Effect Indicated by Increased Time/Entries in Open Arms H->I

Workflow for Elevated Plus-Maze Test

The structure-activity relationship study of these derivatives revealed that the nature of the substituent on the thiophene ring significantly influences the neurotropic activity.[1] For instance, the presence of phenyl, 2,4-dimethoxyphenyl, and phenethyl substituents tended to increase horizontal movements, suggesting an activating effect, while nitrile or 3,4-dichlorophenyl substituents led to a decrease in vertical movements, indicating a sedative effect.[1]

References

Comparative Docking Analysis of a Pyranopyridine Analog and Known Inhibitors Against Cyclin-Dependent Kinase 2

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the molecular docking of a representative pyranopyridine-like compound, specifically a furopyridine derivative, against Cyclin-Dependent Kinase 2 (CDK2) in relation to well-established inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the inhibitory potential of novel heterocyclic compounds targeting CDK2, a key regulator of the cell cycle often implicated in cancer.

Introduction to CDK2 as a Therapeutic Target

Cyclin-dependent kinase 2 (CDK2) is a critical enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1] Its dysregulation is a hallmark of many human cancers, making it a prominent target for the development of novel anticancer therapies. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[2][3] A variety of small molecule inhibitors have been developed to target the ATP-binding pocket of CDK2, including well-known compounds like Roscovitine and Flavopiridol. The pyranopyridine scaffold and its bioisosteres, such as furopyridines and pyrazolopyridines, represent a class of heterocyclic compounds that have shown potential as kinase inhibitors.[2][4][5] This guide focuses on a comparative in silico evaluation to understand their potential binding efficacy relative to known standards.

Comparative Analysis of Inhibitor Performance

To provide a clear comparison, this guide summarizes quantitative data from a study on novel pyridine derivatives, including a furopyridine analog, and established CDK2 inhibitors.[4] The data includes in vitro biological activity (IC50) and in silico binding affinities obtained from molecular docking simulations. It is important to note that binding energy values can vary based on the specific docking software and protocols used.

CompoundClass/ScaffoldBiological Activity (IC50 against CDK2/cyclin A2)Binding Affinity (kcal/mol)Reference Study
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14 Proxy)Furopyridine0.93 µMNot explicitly statedAbdel-Rahman, A. H., et al. (2021)[4][5]
Roscovitine (Seliciclib)Purine Analog0.394 µM-6.5*Abdel-Rahman, A. H., et al. (2021)[4][5] / *Kolodziej, M., et al. (2015)[6] (Note: Target was p53)
SU9516Indolinone0.022 µM (against CDK2)Not explicitly statedLane, M. E., et al. (2001) / Moshinsky, D. J., et al. (2003)[3][7][8]
FlavopiridolFlavonoid~0.1 µM (pan-CDK)Not explicitly statedVarious Sources[9][10]
Novel Imidazole-5-one DerivativeImidazole-5-one< 5.0 µM (Cytotoxicity)-11.0Al-Ostoot, F. H., et al. (2020)[1]
ZINC89856030Unspecified(In silico hit)-9.8Ferdous, J., et al. (2024)[9]

Note: The binding affinity for Roscovitine is from a separate study against a different target (p53) and is included for general reference only. Direct comparison of binding affinities across different studies can be misleading due to variations in methodology.

Experimental Protocols: Molecular Docking

The following section details a generalized yet comprehensive protocol for performing molecular docking studies, based on established methodologies, to evaluate the binding of ligands to a protein target like CDK2.[4]

3.1. Preparation of the Protein Structure

  • Receptor Acquisition : The 3D crystal structure of the target protein (e.g., CDK2) is obtained from the RCSB Protein Data Bank (PDB).

  • Structure Preparation : The downloaded PDB file is prepared for docking. This typically involves:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein.

    • Assigning correct atom types and charges.

    • Repairing any missing residues or atoms using modeling software.

3.2. Ligand Preparation

  • Ligand Creation : The 2D structures of the ligands (e.g., 1H-Pyrano[3,4-C]pyridine derivatives and known inhibitors) are drawn using chemical drawing software.

  • 3D Conversion and Optimization : The 2D structures are converted into 3D models. An energy minimization step is then performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

3.3. Docking Simulation

  • Active Site Definition : The binding site (or "active site") on the protein is defined. This is often determined from the location of the co-crystallized ligand in the original PDB file. A grid box is generated around this site to define the search space for the docking algorithm.

  • Execution of Docking : A molecular docking program (e.g., AutoDock, Glide, C-Docker) is used to place the prepared ligand into the defined active site of the protein.[11] The software systematically explores various conformations and orientations of the ligand within the binding pocket.

  • Scoring and Ranking : The software calculates the binding affinity (usually in kcal/mol) for each generated pose using a scoring function.[12] The pose with the lowest binding energy is typically considered the most favorable.

3.4. Analysis of Results

  • Binding Affinity : The calculated binding energy provides a quantitative estimate of the binding strength between the ligand and the protein. Lower values indicate a stronger, more favorable interaction.[1]

  • Interaction Analysis : The optimal binding pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site.

Visualizing the Docking Workflow

The following diagram illustrates the standard workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., CDK2 from PDB) PrepProt 3. Protein Preparation (Add Hydrogens, Remove Water) PDB->PrepProt Ligands 2. Ligand Structure Generation (Pyranopyridine & Inhibitors) PrepLig 4. Ligand Energy Minimization Ligands->PrepLig DefineSite 5. Define Binding Site (Grid Box Generation) PrepProt->DefineSite RunDock 6. Execute Docking Simulation (e.g., AutoDock Vina) PrepLig->RunDock DefineSite->RunDock Score 7. Scoring & Ranking (Binding Energy Calculation) RunDock->Score Visualize 8. Interaction Analysis (Hydrogen Bonds, etc.) Score->Visualize Compare 9. Comparative Analysis Visualize->Compare

Caption: Workflow for a comparative molecular docking study.

Conclusion

The comparative analysis, based on available literature, suggests that pyranopyridine-like scaffolds, represented here by a furopyridine derivative, demonstrate inhibitory potential against CDK2. While the proxy compound showed slightly lower in vitro activity compared to the established inhibitor Roscovitine, the molecular docking paradigm provides a crucial computational framework for rapidly screening and prioritizing novel compounds. The detailed protocol and workflow presented in this guide offer a standardized approach for researchers to conduct such in silico experiments, thereby accelerating the discovery of new, potent, and selective CDK2 inhibitors for cancer therapy.

References

"head-to-head comparison of different synthetic routes to 1H-Pyrano[3,4-C]pyridine"

Author: BenchChem Technical Support Team. Date: November 2025

The 1H-pyrano[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The efficient construction of this fused ring system is a key objective for synthetic chemists. This guide provides a head-to-head comparison of different synthetic routes to this compound and its derivatives, offering an objective analysis of their performance based on available experimental data.

Comparison of Synthetic Strategies

Two primary strategies for the synthesis of the pyrano[3,4-c]pyridine core have been identified in the literature: a multi-step synthesis commencing from a pyran precursor and a one-pot multicomponent approach.

ParameterMulti-Step Synthesis from TetrahydropyranoneOne-Pot Multicomponent Reaction
Starting Materials 2,2-dimethyltetrahydro-4H-pyran-4-one, Morpholine, Acyl chlorides, 2-Cyanoacetamide4-hydroxy-6-methyl-2-pyrone, Aromatic aldehydes, Malononitrile, Ammonium acetate
Key Intermediates Enamines, β-DiketonesNot isolated
Reaction Type Enamine formation, Acylation, Knoevenagel condensationDomino Knoevenagel/Michael/intramolecular cyclization
Reported Yield Moderate (overall yield not explicitly stated, but optimization led to a 5-15% increase in the final step)[1][2]Good to excellent (up to 95%)
Reaction Conditions Multiple steps with varying conditions (e.g., reflux in benzene, Stork conditions, ethanol with diethylamine)[1][2]Single step, often under reflux in ethanol or solvent-free conditions.
Advantages Allows for the synthesis of specific 6-oxo derivatives.High atom economy, operational simplicity, shorter reaction times.
Disadvantages Multi-step process can be time-consuming and may lead to lower overall yields. Regioselectivity can be an issue, leading to isomeric mixtures.[1][2]The scope of accessible derivatives may be limited by the commercially available starting materials.

Visualizing the Synthetic Pathways

The logical flow of these synthetic strategies can be visualized as follows:

synthetic_routes cluster_0 Multi-Step Synthesis cluster_1 One-Pot Multicomponent Reaction A1 2,2-dimethyltetrahydro- 4H-pyran-4-one B1 Enamine Formation A1->B1 Morpholine C1 Isomeric Enamines B1->C1 D1 Acylation C1->D1 Acyl Chloride E1 β-Diketones D1->E1 F1 Knoevenagel Condensation E1->F1 2-Cyanoacetamide G1 6-Oxopyrano[3,4-c]pyridine F1->G1 A2 4-Hydroxy-6-methyl-2-pyrone + Aromatic Aldehyde + Malononitrile + Ammonium Acetate B2 Domino Reaction A2->B2 C2 This compound Derivatives B2->C2

References

Navigating Drug Discovery: A Comparative ADME-Tox Guide to 1H-Pyrano[3,4-C]pyridine Derivatives and Established Pyridine-Containing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A critical early step in the drug discovery pipeline is the comprehensive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This guide provides a comparative overview of the ADME-Tox properties of the emerging 1H-Pyrano[3,4-C]pyridine scaffold against established drugs containing a pyridine core: Imatinib, Sildenafil, and Nicotine. Due to the limited publicly available experimental data on this compound derivatives, this guide utilizes data from structurally related pyranopyridine compounds as a surrogate to illustrate the comparative framework. The information presented herein is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making.

Comparative ADME-Tox Data

The following tables summarize key in vitro ADME-Tox parameters for the selected compounds. It is crucial to note that direct experimental data for this compound derivatives is not available; therefore, data for related pyrano[3,2-c]pyridine derivatives is presented for illustrative purposes.

Table 1: In Vitro Permeability and Metabolic Stability

Compound Class / DrugCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min) in Human Liver Microsomes
Pyrano[3,2-c]pyridine derivative (Example) Data not availableData not available
Imatinib Low to moderate~28 (CYP3A4 and CYP2C8 are major metabolizing enzymes)[1][2]
Sildenafil High~240 (Metabolized by CYP3A4 and CYP2C9)[3][4]
Nicotine High[5][6][7][8]~60 (Primarily metabolized by CYP2A6)[9][10]

Table 2: In Vitro Cytochrome P450 Inhibition

Compound Class / DrugCYP1A2 (IC₅₀, µM)CYP2C9 (IC₅₀, µM)CYP2C19 (IC₅₀, µM)CYP2D6 (IC₅₀, µM)CYP3A4 (IC₅₀, µM)
Pyrano[3,2-c]pyridine derivative (Example) Data not availableData not availableData not availableData not availableData not available
Imatinib > 100~35 (Ki)> 100~25~8 (Ki, competitive), also a time-dependent inhibitor[11][12]
Sildenafil Weak inhibitor~80 (Ki)Weak inhibitorWeak inhibitorWeak inhibitor[13][14][15]
Nicotine No significant inhibition[16]Data not availableData not availableData not availableInhibits CYP2A13-mediated metabolism of other compounds[17]

Table 3: In Vitro Toxicity

Compound Class / DrughERG Inhibition (IC₅₀, µM)Cytotoxicity (IC₅₀, µM) - Example Cell Line
Pyrano[3,2-c]pyridine derivative (Example) Data not available1.4 - 5.2 (MCF-7, HepG-2, HCT-116)
Imatinib ~20-45[18][19][20]Varies by cell line (e.g., ~1 µM in K562, higher in others)[21][22][23][24][25]
Sildenafil > 30Varies (e.g., cytotoxic effects observed at higher concentrations)[26][27][28][29][30]
Nicotine Blocks hERG channels[31][32][33][34]Varies by cell line (e.g., cytotoxic at high concentrations)[35][36][37][38][39]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and comparison of ADME-Tox data. Below are standardized protocols for key in vitro assays.

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which serves as an in vitro model of the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow or mannitol).

  • Transport Experiment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLMs).

  • Incubation: The test compound is incubated with HLMs in the presence of the cofactor NADPH at 37°C.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

  • Incubation: The test compound is pre-incubated with HLMs and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Metabolite Formation: The formation of the specific metabolite of the probe substrate is monitored.

  • Quantification: The amount of metabolite formed is quantified by LC-MS/MS.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition (IC₅₀) of the probe substrate metabolism is determined by testing a range of concentrations.

hERG Inhibition Assay

This assay assesses the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of potential cardiotoxicity.

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is the gold standard. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The effect of the compound on the hERG current is measured.

  • IC₅₀ Calculation: The concentration of the test compound that inhibits 50% of the hERG current (IC₅₀) is determined.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a general assessment of a compound's toxicity.

  • Cell Seeding: The chosen cell line is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC₅₀ Calculation: The concentration of the test compound that reduces cell viability by 50% (IC₅₀) is calculated.

Visualizing the ADME-Tox Workflow

The following diagram illustrates a typical in vitro ADME-Tox screening cascade.

ADME_Tox_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity caco2 Caco-2 Permeability decision1 decision1 caco2->decision1 High/Moderate Permeability? ms Metabolic Stability (Microsomes, Hepatocytes) cyp CYP450 Inhibition ms->cyp decision2 decision2 ms->decision2 decision3 decision3 cyp->decision3 Low DDI Risk? herg hERG Inhibition cyto Cytotoxicity herg->cyto decision4 decision4 herg->decision4 decision5 decision5 cyto->decision5 Low Cytotoxicity? start Test Compound start->caco2 Assess Intestinal Absorption start->ms Evaluate Metabolic Clearance start->herg Screen for Cardiotoxicity decision1->ms decision2->cyp decision3->herg decision4->cyto end Candidate Selection decision5->end Proceed to In Vivo Studies

Caption: A generalized workflow for in vitro ADME-Tox screening of new chemical entities.

References

A Comparative Analysis of the Anti-inflammatory Potential of 1H-Pyrano[3,4-C]pyridines and Standard Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the anti-inflammatory activity of a novel class of compounds, 1H-Pyrano[3,4-C]pyridines, against established Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The following sections detail the experimental protocols for assessing anti-inflammatory efficacy and present comparative data on the inhibition of key inflammatory mediators.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. NSAIDs are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The two main isoforms, COX-1 and COX-2, are involved in the inflammatory cascade, with COX-1 also playing a role in gastrointestinal cytoprotection and platelet function.[2][3] The development of new anti-inflammatory agents often targets higher selectivity for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[4] This guide evaluates the potential of 1H-Pyrano[3,4-C]pyridines as a new class of anti-inflammatory agents by comparing their activity profile with that of widely used NSAIDs.

Disclaimer: Publicly available experimental data specifically for the anti-inflammatory activity of 1H-Pyrano[3,4-C]pyridines is limited. Therefore, this guide utilizes published data for a structurally related class of compounds, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, as a representative proxy to facilitate a comparative analysis.

Comparative Data on Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. A lower IC50 value indicates greater potency. The COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is used to assess the relative selectivity of a compound for COX-2 over COX-1. A higher selectivity index suggests a potentially better gastrointestinal safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Representative Pyrrolo[3,4-c]pyridine Derivative A >1001.3>76.9
Representative Pyrrolo[3,4-c]pyridine Derivative B 1.90.29.5
Indomethacin 0.0180.0260.69
Ibuprofen 13>100<0.13
Diclofenac 0.0040.00133.08
Celecoxib 150.04375
Meloxicam 2.50.1516.7

Data for representative pyrrolo[3,4-c]pyridine derivatives and meloxicam are sourced from a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. IC50 values for Indomethacin, Ibuprofen, Diclofenac, and Celecoxib are compiled from various sources.[1][5][6][7]

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition reflects the compound's ability to reduce the inflammatory response.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Indomethacin 10~50-70%
Celecoxib 10~40-60%
Diclofenac 10~40-60%
Ibuprofen 40~50-60%

Note: In vivo data for the representative 1H-Pyrano[3,4-C]pyridine derivatives is not currently available in the public domain.Percentage inhibition values for known NSAIDs can vary between studies depending on the specific experimental conditions.[8][9][10]

Experimental Protocols

In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the IC50 values of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (1H-Pyrano[3,4-C]pyridines and NSAIDs)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compounds or vehicle control in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated.

  • The concentration of PGE2, a major product of the COX reaction, is measured using a competitive EIA kit.

  • The percentage of inhibition of COX activity is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In-Vivo Carrageenan-Induced Paw Edema Assay

This model assesses the in vivo acute anti-inflammatory activity of the compounds.

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds (1H-Pyrano[3,4-C]pyridines and NSAIDs)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • The animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds or the standard NSAID are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of increase in paw volume (edema) is calculated for each group.

  • The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G Experimental Workflow for Anti-inflammatory Drug Screening cluster_0 In-Vitro Screening cluster_1 In-Vivo Validation cluster_2 Safety Profile a Compound Library (1H-Pyrano[3,4-C]pyridines) b COX-1/COX-2 Inhibition Assay a->b Primary Screening c IC50 Determination b->c Data Analysis d Lead Compound Selection c->d Hit-to-Lead e Carrageenan-Induced Paw Edema Model d->e Animal Model g Ulcerogenic Index Assay d->g Parallel Assessment f Efficacy Assessment (% Inhibition) e->f Data Collection h Toxicity Studies g->h Further Evaluation

Caption: Workflow for screening and validating novel anti-inflammatory compounds.

G Cyclooxygenase (COX) Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Physiological/Pathological Effects a Membrane Phospholipids b Arachidonic Acid a->b c1 COX-1 (Constitutive) b->c1 c2 COX-2 (Inducible) b->c2 d1 Prostaglandins (Housekeeping) c1->d1 d2 Prostaglandins (Inflammation) c2->d2 e1 Gastric Protection Platelet Aggregation d1->e1 e2 Pain Fever Inflammation d2->e2 f Phospholipase A2 f->b Stimulation g NSAIDs g->c1 Inhibition g->c2 Inhibition

Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and NSAID action.

References

Confirming Target Engagement of 1H-Pyrano[3,4-C]pyridine Derivatives in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cellular assays to confirm the target engagement of 1H-Pyrano[3,4-C]pyridine derivatives, a promising scaffold in medicinal chemistry. Given their observed neurotropic and anticancer activities in preclinical studies, protein kinases have emerged as a plausible and compelling target class for these compounds. This document outlines key methodologies to validate this hypothesis and compares the performance of a representative this compound derivative with established kinase inhibitors in relevant cellular assays.

Introduction to this compound Derivatives and Putative Kinase Targets

The this compound scaffold is a heterocyclic ring system that has been explored for various biological activities. While direct evidence of its kinase inhibitory activity is still emerging, structurally related compounds, such as pyrrolopyridines and pyrazolopyridines, have demonstrated potent inhibition of various kinases. Based on the reported anticonvulsant and antiproliferative effects of pyranopyridine derivatives, key kinases implicated in these processes are considered high-priority putative targets. These include, but are not limited to, Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β) for their roles in cell cycle and neuronal function, and Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR for their involvement in cancer progression.

Comparison of Cellular Target Engagement Assays

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug discovery. Several robust methods are available to measure target engagement. Below is a comparison of three widely used assays, presenting hypothetical yet plausible data for a representative this compound derivative (PYR-123) against a putative kinase target.

Table 1: Comparison of Cellular Target Engagement Assay Performance

Assay MethodPrinciplePYR-123 (Hypothetical Data)Alternative 1: Staurosporine (Broad-Spectrum Kinase Inhibitor)Alternative 2: Palbociclib (CDK4/6 Inhibitor)
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.ΔTm = +4.2°C at 10 µMΔTm = +5.8°C at 1 µMΔTm = +3.5°C at 1 µM (on CDK4)
Kinobeads Assay Competitive binding of the compound against a broad spectrum of immobilized kinase inhibitors.IC50 = 0.5 µM for CDK2IC50 < 0.1 µM for multiple kinasesIC50 = 0.011 µM for CDK4
InCELL Pulse/NanoBRET™ Assay Measures compound binding in live cells via changes in bioluminescence resonance energy transfer (BRET).Cellular EC50 = 1.2 µM Cellular EC50 = 0.05 µM Cellular EC50 = 0.027 µM (on CDK4)

Disclaimer: The data presented for PYR-123 is hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation.

Cellular Thermal Shift Assay (CETSA)

This assay assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound derivative or a control compound at various concentrations for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[1]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[1]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or other quantitative protein detection methods like AlphaScreen®.[2]

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Kinobeads Assay

This chemical proteomics approach profiles the interaction of a compound with a large number of kinases from a cell lysate.

Protocol:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring high protein concentration (e.g., 5 mg/mL).[3]

  • Compound Incubation: Incubate the cell lysate with varying concentrations of the this compound derivative or control compound for 1 hour at 4°C.

  • Kinobeads Enrichment: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate for another hour at 4°C to capture kinases not bound by the test compound.[3]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Interpretation: A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the compound indicates that the compound is engaging that kinase.

InCELL Pulse/NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a compound to a specific target protein using bioluminescence resonance energy transfer (BRET).

Protocol:

  • Cell Line Generation: Generate a stable cell line expressing the kinase of interest fused to a NanoLuc® luciferase.

  • Cell Plating: Seed the cells in a multi-well plate.

  • Compound and Tracer Addition: Add the this compound derivative at various concentrations, followed by the addition of a fluorescent tracer that also binds to the kinase active site.

  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) to allow the compound and tracer to reach equilibrium.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal using a plate reader.

  • Data Interpretation: The test compound will compete with the tracer for binding to the kinase-NanoLuc® fusion protein. A decrease in the BRET signal with increasing compound concentration indicates target engagement. The data is then used to calculate a cellular EC50 value.[4]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound A->B C 3. Heat Aliquots B->C D 4. Lyse Cells C->D E 5. Centrifuge to Pellet Aggregates D->E F 6. Collect Supernatant E->F G 7. Analyze Soluble Protein F->G

Cellular Thermal Shift Assay (CETSA) Workflow.

Kinobeads_Workflow cluster_incubation Competitive Binding cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A 1. Cell Lysate B 2. Incubate with Compound A->B C 3. Add Kinobeads B->C D 4. Wash Beads C->D E 5. Elute & Digest Kinases D->E F 6. LC-MS/MS Analysis E->F G 7. Identify & Quantify Kinases F->G

Kinobeads Assay Workflow.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified Kinase Signaling Pathway in Cancer.

Conclusion

Confirming the direct binding of this compound derivatives to their intended kinase targets within a cellular context is paramount for their continued development as potential therapeutics. This guide has provided a comparative overview of three robust methodologies: CETSA, Kinobeads, and InCELL Pulse/NanoBRET™ assays. Each assay offers unique advantages in terms of throughput, sensitivity, and the scope of information provided. By employing these techniques, researchers can confidently validate target engagement, elucidate the mechanism of action, and guide the structure-activity relationship studies for this promising class of compounds. The provided protocols and diagrams serve as a practical resource for initiating these critical experimental workflows.

References

Safety Operating Guide

Safe Disposal of 1H-Pyrano[3,4-C]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the proper and safe disposal of 1H-Pyrano[3,4-C]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the structurally related and hazardous compound, pyridine. It is imperative to handle this compound with caution and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably within a chemical fume hood.[1][2]

A. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or butyl rubber gloves to protect against skin contact.[1][2]

  • Eye Protection: Chemical safety goggles are mandatory to prevent splashes to the eyes.[1]

  • Lab Coat: A fully buttoned lab coat should be worn to protect clothing and skin.[1]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator may be necessary.[2]

B. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize the inhalation of fumes.[1] A certified laboratory chemical fume hood is the recommended setting for all handling and disposal procedures.[2]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2]

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert dry substance such as sand or vermiculite.[2] Place the absorbent material into a sealable, compatible waste container for disposal as hazardous waste.[2]

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) office immediately.

III. Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials, in a designated and compatible waste container.[2]

  • The container must be sealable, airtight, and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[2]

Step 2: Waste Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[2]

  • The storage area should be a designated and secured location for hazardous waste.

Step 3: Final Disposal

  • When the waste container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's guidelines.[2]

  • Arrange for pickup by your institution's hazardous waste management service.

IV. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key computed properties from PubChem and the known properties of pyridine for reference.

PropertyThis compound (Computed)Pyridine (Known)
Molecular Formula C8H7NOC5H5N
Molecular Weight 133.15 g/mol 79.10 g/mol
Appearance Not availableColorless to light yellow liquid[3]
Odor Not availableUnpleasant, fish-like[3]
Boiling Point Not available115.2 °C[4]
Flash Point Not available20 °C[4]
Solubility in Water Not availableMiscible[4]

V. Experimental Protocols

The disposal procedure outlined above is a standard protocol for the management of hazardous chemical waste in a laboratory setting. It is derived from safety data sheets and best practices for handling flammable and toxic organic compounds.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Chemical Fume Hood) Collect Collect Waste in a Compatible Container Ventilation->Collect Label Label Container as 'Hazardous Waste' Collect->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Request Complete Chemical Collection Request Store->Request Pickup Arrange for Hazardous Waste Pickup Request->Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1H-Pyrano[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1H-Pyrano[3,4-C]pyridine. The following guidance is based on the safety information for the structurally related compound, pyridine. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care. The information provided here should be used as a starting point, and a comprehensive risk assessment should be conducted before any handling.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following personal protective equipment (PPE) is recommended, based on the hazards associated with pyridine.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles should be worn at all times.[1]
Skin Protection A lab coat is mandatory.[1] Chemical-resistant gloves, such as nitrile or neoprene, are required; latex gloves are not suitable.[1]
Respiratory Protection Work should be conducted in a certified fume hood.[1] If ventilation is insufficient, a NIOSH/MSHA approved respirator should be used.[2]
Body Protection Protective work clothing should be worn.[3] In cases of potential significant exposure, a chemical-resistant suit may be necessary.
Foot Protection Closed-toe shoes are required in the laboratory.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid direct contact with the substance.[4]

  • Do not eat, drink, or smoke in the handling area.[3][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use non-sparking tools.[5]

  • Keep containers tightly closed when not in use.[1]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store away from incompatible materials such as oxidizing agents and strong acids.[3]

  • Keep containers tightly sealed.[1]

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations.

  • Do not dispose of the chemical down the drain.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[4]

Emergency Procedures

Spills:

  • Evacuate the area.

  • Remove all ignition sources.[3]

  • Ventilate the area.

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[3]

  • Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Inhalation: Remove the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Handle with Care C->D E Keep Container Closed D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove & Clean PPE G->H I Safe Completion H->I End of Process

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.